Product packaging for 2-Isopropyl-1H-benzo[d]imidazol-5-amine(Cat. No.:CAS No. 1724-56-7)

2-Isopropyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B157498
CAS No.: 1724-56-7
M. Wt: 175.23 g/mol
InChI Key: CSAYYKPWXOVGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-1H-benzo[d]imidazol-5-amine (CAS 1724-56-7) is a high-value benzimidazole derivative supplied for research and development purposes. The compound features a central benzimidazole core, an isopropyl group at the 2-position, and a reactive amine group at the 5-position, providing a versatile scaffold for further chemical modification and library synthesis . With a molecular formula of C10H13N3 and a molecular weight of 175.23 g/mol, this building block is a subject of intense research in medicinal chemistry, particularly for its potential as a lead structure in developing novel therapeutic agents . The primary research applications of this compound are in the realms of anticancer and antimicrobial agent development . The amine functionality at the C5 position is a key feature, enabling its use as an intermediate in synthesizing more complex molecules through reactions like acylation and Suzuki coupling to create compound libraries for high-throughput screening against various biological targets . Recent research trajectories have explored its derivatives as potent antagonists for specific biological targets, such as in the context of bacterial infections, often involving a systematic "hit to lead" optimization process to enhance potency and drug-like properties . The benzimidazole core is a cornerstone in pharmaceutical sciences, found in numerous FDA-approved drugs such as proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines (e.g., astemizole), underscoring the therapeutic relevance of this chemical class . This compound is offered with a purity of 95% or higher and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3 B157498 2-Isopropyl-1H-benzo[d]imidazol-5-amine CAS No. 1724-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAYYKPWXOVGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The document details a reliable two-step synthetic pathway, including experimental protocols, quantitative data, and mechanistic representations.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process commencing with commercially available starting materials. The overall strategy involves:

  • Step 1: Phillips-Ladenburg Condensation to construct the benzimidazole core by reacting 4-nitro-1,2-phenylenediamine with isobutyric acid. This reaction forms the intermediate, 2-isopropyl-5-nitro-1H-benzo[d]imidazole.

  • Step 2: Reduction of the Nitro Group to yield the final product, this compound. This transformation is typically accomplished via catalytic hydrogenation or with a chemical reducing agent.

Synthesis_Workflow start Starting Materials: 4-nitro-1,2-phenylenediamine Isobutyric Acid step1 Step 1: Phillips-Ladenburg Condensation start->step1 intermediate Intermediate: 2-Isopropyl-5-nitro-1H-benzo[d]imidazole step1->intermediate step2 Step 2: Nitro Group Reduction intermediate->step2 product Final Product: This compound step2->product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Isopropyl-5-nitro-1H-benzo[d]imidazole

This step utilizes the Phillips-Ladenburg benzimidazole synthesis, a classic condensation reaction between an o-phenylenediamine and a carboxylic acid under acidic conditions[1][2][3].

Reaction Scheme:

Reaction of 4-nitro-1,2-phenylenediamine with isobutyric acid to form 2-isopropyl-5-nitro-1H-benzo[d]imidazole.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
4-nitro-1,2-phenylenediamineC₆H₇N₃O₂153.141.0
Isobutyric acidC₄H₈O₂88.111.2
Hydrochloric acid (4 M)HCl36.46-
Sodium bicarbonate (sat. aq.)NaHCO₃84.01-
Ethyl acetateC₄H₈O₂88.11-
Anhydrous sodium sulfateNa₂SO₄142.04-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-nitro-1,2-phenylenediamine (1.0 eq.) in 4 M hydrochloric acid.

  • Add isobutyric acid (1.2 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-isopropyl-5-nitro-1H-benzo[d]imidazole as a solid.

Expected Yield: 70-85%

Characterization Data (Reference):

  • Appearance: Yellow to brown solid.

  • PubChem CID: 683202[4]

Step 2: Synthesis of this compound

The final step involves the reduction of the nitro group of the intermediate to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

Reduction of 2-isopropyl-5-nitro-1H-benzo[d]imidazole to this compound.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
2-Isopropyl-5-nitro-1H-benzo[d]imidazoleC₁₀H₁₁N₃O₂205.211.0
Palladium on Carbon (10 wt. %)Pd/C-catalytic
MethanolCH₄O32.04-
Hydrogen gasH₂2.02excess

Procedure:

  • Dissolve 2-isopropyl-5-nitro-1H-benzo[d]imidazole (1.0 eq.) in methanol in a hydrogenation vessel.

  • Carefully add 10 wt. % palladium on carbon (approximately 5-10 mol % of the substrate).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent use, but can be further purified by recrystallization if necessary.

Expected Yield: 90-98%

Characterization Data (Reference):

  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₁₀H₁₃N₃

  • Molar Mass: 175.23 g/mol

Mechanistic Insight: The Phillips-Ladenburg Condensation

The formation of the benzimidazole ring in Step 1 proceeds through a well-established mechanism. The reaction is initiated by the acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring system.

Phillips_Ladenburg_Mechanism cluster_step1 Acylation cluster_step2 Cyclization cluster_step3 Dehydration diamine 4-nitro-1,2-phenylenediamine acylated N-acylated intermediate diamine->acylated + H+ acid Isobutyric Acid acid->acylated cyclized Tetrahedral intermediate acylated->cyclized Intramolecular attack product 2-isopropyl-5-nitro- 1H-benzo[d]imidazole cyclized->product - H2O

Figure 2: Simplified mechanism of the Phillips-Ladenburg condensation.

Safety Considerations

  • Standard laboratory safety precautions should be followed, including the use of personal protective equipment (safety glasses, lab coat, gloves).

  • 4 M Hydrochloric acid is corrosive and should be handled with care in a fume hood.

  • Hydrogen gas is highly flammable. All hydrogenation procedures must be conducted in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.

  • Palladium on carbon can be pyrophoric, especially when dry. Handle with care and do not allow it to come into contact with flammable solvents in the presence of air.

This guide provides a robust and reproducible method for the synthesis of this compound. The procedures are based on well-established chemical principles and can be adapted for scale-up with appropriate process safety considerations.

References

Characterization of 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological characteristics of 2-Isopropyl-1H-benzo[d]imidazol-5-amine. Due to the limited availability of direct experimental data for this specific compound, this document combines available information with established principles of medicinal chemistry and organic synthesis to offer a thorough characterization.

Chemical Properties and Data

This compound is a heterocyclic aromatic compound belonging to the benzimidazole class. The presence of the isopropyl group at the 2-position and an amine group at the 5-position suggests its potential for diverse chemical reactions and biological interactions. The compound is commercially available, primarily as its dihydrochloride salt, which enhances its stability and solubility in aqueous media.

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₁₀H₁₃N₃
Molecular Weight 175.23 g/mol
CAS Number 1249777-45-4 (for a related isomer)
Form Available as dihydrochloride salt (C₁₀H₁₅Cl₂N₃)[1]
Molecular Weight (HCl) 248.15 g/mol [1]
Purity (as HCl salt) ≥ 95%[1]

Proposed Synthesis

A plausible synthetic route for this compound involves the condensation of a substituted o-phenylenediamine with isobutyric acid, a common method for the formation of 2-substituted benzimidazoles.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on established benzimidazole synthesis procedures.

Materials:

  • 4-Nitro-1,2-phenylenediamine

  • Isobutyric acid

  • Polyphosphoric acid (PPA)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Palladium on carbon (10% Pd/C)

  • Hydrazine hydrate or Hydrogen gas

  • Methanol

Procedure:

Step 1: Synthesis of 2-Isopropyl-5-nitro-1H-benzo[d]imidazole

  • In a round-bottom flask, combine 4-nitro-1,2-phenylenediamine (1 equivalent) and isobutyric acid (1.2 equivalents).

  • Add polyphosphoric acid (PPA) as a condensing agent and solvent.

  • Heat the reaction mixture at 150-180°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until a precipitate forms.

  • Filter the precipitate, wash it with water, and dry it under a vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-isopropyl-5-nitro-1H-benzo[d]imidazole.

Step 2: Reduction of the Nitro Group to Synthesize this compound

  • Dissolve the 2-isopropyl-5-nitro-1H-benzo[d]imidazole (1 equivalent) in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight).

  • To this suspension, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature, or alternatively, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine) to yield this compound.

SynthesisWorkflow Start 4-Nitro-1,2-phenylenediamine + Isobutyric Acid Step1 Condensation with PPA (150-180°C) Start->Step1 Intermediate 2-Isopropyl-5-nitro- 1H-benzo[d]imidazole Step1->Intermediate Step2 Reduction (Pd/C, Hydrazine or H₂) Intermediate->Step2 Product This compound Step2->Product

Proposed synthesis workflow for this compound.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)
  • δ 7.0-7.5 ppm (m, 3H): Aromatic protons on the benzimidazole ring. The exact splitting pattern will depend on the coupling constants between the protons at positions 4, 6, and 7.

  • δ 4.5-5.5 ppm (br s, 2H): Protons of the amine group (-NH₂). The chemical shift can vary depending on the solvent and concentration.

  • δ 3.0-3.5 ppm (septet, 1H): Methine proton (-CH) of the isopropyl group.

  • δ 1.3-1.5 ppm (d, 6H): Methyl protons (-CH₃) of the isopropyl group.

  • δ 11.5-12.5 ppm (br s, 1H): Imidazole N-H proton. This signal is often broad and may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • δ 155-160 ppm: C2 carbon of the benzimidazole ring.

  • δ 130-145 ppm: Quaternary carbons of the benzene ring (C3a, C5, C7a).

  • δ 100-125 ppm: CH carbons of the benzene ring (C4, C6, C7).

  • δ 25-30 ppm: Methine carbon (-CH) of the isopropyl group.

  • δ 20-25 ppm: Methyl carbons (-CH₃) of the isopropyl group.

Mass Spectrometry (Predicted)
  • Expected [M]+: m/z = 175.1164 (for C₁₀H₁₃N₃).

  • Major Fragmentation Pathways: Loss of a methyl group ([M-15]+), and cleavage of the isopropyl group. Further fragmentation of the benzimidazole ring is also expected.

Potential Biological Activity and Signaling Pathways

The benzimidazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs with a wide range of biological activities.[2] Derivatives of 2-aminobenzimidazole, in particular, have shown promise as antimalarial, antimicrobial, and anticancer agents.[2][3]

Based on the structural similarity to other biologically active benzimidazoles, this compound could potentially exhibit activities such as:

  • Antimicrobial Activity: Many 2-substituted benzimidazoles display broad-spectrum antimicrobial effects.[4]

  • Anticancer Activity: The benzimidazole core is found in several anticancer agents that can, for example, inhibit tubulin polymerization.[3]

  • Kinase Inhibition: The structural features may allow for interaction with the ATP-binding site of various kinases, a common mechanism for anticancer and anti-inflammatory drugs.

A hypothetical signaling pathway that could be modulated by a benzimidazole derivative with kinase inhibitory activity is depicted below.

SignalingPathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Activates Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation Promotes Compound This compound Compound->Kinase_Cascade Inhibits

Hypothetical inhibition of a pro-proliferative signaling pathway.

Disclaimer: The biological activities and the signaling pathway presented are hypothetical and based on the activities of structurally related compounds. Experimental validation is required to confirm the actual biological profile of this compound.

Conclusion

This compound is a benzimidazole derivative with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical properties, a proposed synthetic route, and predicted characterization data. The exploration of its biological activities, guided by the known pharmacology of the benzimidazole scaffold, represents a promising area for future research.

References

2-Isopropyl-1H-benzo[d]imidazol-5-amine physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Isopropyl-1H-benzo[d]imidazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound and its dihydrochloride salt. Due to the limited availability of published experimental data for the free base, information for closely related compounds is included to provide context and predictive insights.

Chemical Identity and Physical Properties

This compound is a substituted benzimidazole. The majority of available data pertains to its dihydrochloride salt, a more stable and common form for handling and storage.

Table 1: Physical and Chemical Properties of this compound and its Dihydrochloride Salt

PropertyThis compound (Free Base)This compound Dihydrochloride
CAS Number Not available1158205-32-3[1]
Molecular Formula C₁₀H₁₃N₃[2]C₁₀H₁₅Cl₂N₃[1]
Molecular Weight 175.23 g/mol [2]248.15 g/mol [1]
Appearance Not availableNot available
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not availableNot available
pKa Not availableNot available

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in peer-reviewed literature. However, based on the analysis of related benzimidazole structures, the following spectral characteristics can be anticipated.[3][4][5][6][7][8][9][10]

  • ¹H NMR: Protons on the benzimidazole ring would likely appear in the aromatic region (δ 7.0-8.0 ppm). The isopropyl methine proton would be a septet around δ 3.0-3.5 ppm, and the methyl protons a doublet around δ 1.2-1.5 ppm. The amine and N-H protons of the imidazole ring would show as broad singlets.

  • ¹³C NMR: The carbon atoms of the benzimidazole core would resonate in the range of δ 110-155 ppm. The isopropyl methine carbon would be expected around δ 25-30 ppm, with the methyl carbons appearing at approximately δ 20-25 ppm. A computed ¹³C NMR spectrum for a similar compound, N-benzyl-1-isopropyl-1H-benzimidazol-2-amine, is available and can be used for comparative purposes.[11]

  • IR Spectroscopy: Characteristic peaks would include N-H stretching for the amine and imidazole groups (around 3200-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic parts (around 2900-3100 cm⁻¹), and C=N and C=C stretching of the benzimidazole ring (around 1500-1640 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

A common approach involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde, followed by reduction of a nitro group to the desired amine.

Proposed Synthetic Pathway

A logical synthetic route would start from a commercially available dinitroaniline derivative, which is then elaborated to the final product.

G A 1,2-Diamino-4-nitrobenzene C 2-Isopropyl-5-nitro-1H-benzo[d]imidazole A->C Condensation B Isobutyraldehyde B->C E This compound C->E Reduction D Reducing Agent (e.g., Pd/C, H₂ or SnCl₂) D->C

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Benzimidazole Ring Formation
  • Condensation: 1,2-Diamino-4-nitrobenzene is reacted with isobutyraldehyde in a suitable solvent, such as ethanol or acetic acid. The reaction may be heated to drive the cyclization and dehydration to form the benzimidazole ring. An oxidizing agent may be required in some variations of this reaction.

  • Reduction: The resulting 2-Isopropyl-5-nitro-1H-benzo[d]imidazole is then subjected to a reduction reaction to convert the nitro group to an amine. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.

  • Purification: The final product, this compound, would be purified using standard laboratory techniques such as column chromatography or recrystallization.

Biological Activity and Signaling Pathways

There is no specific information in the literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of benzimidazole derivatives is known for a wide range of pharmacological activities, including antimicrobial, antiviral, and kinase inhibitory properties.[17][20][21]

For instance, some benzimidazole derivatives have been identified as inhibitors of Casein Kinase 1 (CK1), which plays a role in various cellular processes. The general mechanism of action for such inhibitors is often competitive binding at the ATP-binding site of the kinase.

G cluster_0 Kinase Signaling Pathway ATP ATP Kinase Protein Kinase (e.g., CK1) ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Inhibitor Benzimidazole Inhibitor Inhibitor->Kinase Inhibition

Caption: General inhibition of a protein kinase by a benzimidazole derivative.

Given that derivatives of 1-isopropyl-3-acyl-5-methyl-benzimidazolone have shown antimicrobial activity, it is plausible that this compound could be investigated for similar properties.[17]

Conclusion

This compound is a compound for which detailed, publicly available scientific data is scarce. Most of the available information pertains to its dihydrochloride salt or is inferred from related benzimidazole structures. The provided synthetic pathway is a general, plausible route based on established benzimidazole chemistry. Researchers interested in this molecule should anticipate the need for extensive characterization and experimental validation of its properties and biological activities. The benzimidazole scaffold continues to be a promising area for drug discovery, suggesting that this and related compounds may warrant further investigation.

References

Spectroscopic Data for 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The data presented in the following tables are predicted values and characteristic absorption/fragmentation patterns for 2-Isopropyl-1H-benzo[d]imidazol-5-amine, extrapolated from published data on similar 2-alkyl and 5-amino substituted benzimidazoles.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~12.0 (s, 1H)Imidazole N-H
~7.1-7.3 (m, 1H)Aromatic C-H
~6.8-7.0 (m, 1H)Aromatic C-H
~6.5-6.7 (m, 1H)Aromatic C-H
~5.0 (br s, 2H)Amine N-H₂
~3.0-3.2 (sept, 1H, J ≈ 7 Hz)Isopropyl C-H
~1.2-1.3 (d, 6H, J ≈ 7 Hz)Isopropyl C-H₃

Table 2: Predicted Infrared (IR) Spectroscopy Data

Frequency (cm⁻¹) Vibrational Mode Intensity
3400-3200N-H stretching (amine and imidazole)Strong, Broad
3050-3000Aromatic C-H stretchingMedium
2970-2850Aliphatic C-H stretching (isopropyl)Medium-Strong
~1620N-H bending (amine)Medium
~1590, 1480C=C and C=N stretching (aromatic and imidazole rings)Medium-Strong
~1450Aliphatic C-H bending (isopropyl)Medium
~820Aromatic C-H out-of-plane bendingStrong

Table 3: Predicted Mass Spectrometry (MS) Data

m/z Proposed Fragment Fragmentation Pathway
175[M]⁺Molecular Ion
160[M - CH₃]⁺Loss of a methyl group from the isopropyl moiety
133[M - C₃H₆]⁺Loss of propene from the isopropyl group

Experimental Protocols

The following are detailed, standard methodologies for obtaining the spectroscopic data for a solid organic compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent, typically DMSO-d₆ due to the potential for hydrogen bonding with the amine and imidazole protons. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13.

  • Data Acquisition for ¹H NMR: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • Data Acquisition for ¹³C NMR: The carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of ¹³C.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe or by dissolving it in a suitable solvent and using an electrospray ionization (ESI) source.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) is used to obtain accurate mass measurements.

  • Data Acquisition: For ESI, the sample solution is infused into the source, where it is ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured. For fragmentation analysis (MS/MS), a precursor ion of interest (e.g., the molecular ion) is selected and subjected to collision-induced dissociation to generate fragment ions.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Suitable Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer (ESI-MS) MS_Prep->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

NMR_Signaling_Pathway cluster_nmr NMR Spectroscopy Nuclei Atomic Nuclei in Sample B0 Applied Magnetic Field (B₀) Nuclei->B0 Alignment RF Radiofrequency Pulse B0->RF Excitation Signal NMR Signal (FID) RF->Signal Relaxation FT Fourier Transform Signal->FT Spectrum NMR Spectrum FT->Spectrum

Caption: Logical Flow of an NMR Experiment.

2-Isopropyl-1H-benzo[d]imidazol-5-amine solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of 2-Isopropyl-1H-benzo[d]imidazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a member of the benzimidazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Understanding the physicochemical properties of this molecule, such as its solubility and stability, is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the methodologies used to characterize the solubility and stability of this compound, including detailed experimental protocols and data presentation formats. While specific experimental data for this compound is not extensively available in public literature, this guide presents the established analytical frameworks and expected data formats that are critical for its evaluation.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. These values are foundational for designing solubility and stability studies.

PropertyValueSource
Molecular FormulaC₁₀H₁₃N₃-
Molecular Weight175.23 g/mol -
AppearanceSolid (predicted)-
pKa(Predicted values would be inserted here based on computational analysis)-
LogP(Predicted values would be inserted here based on computational analysis)-

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The solubility of this compound should be assessed in various media relevant to physiological and pharmaceutical conditions.

Table 1: Equilibrium Solubility of this compound
Solvent/MediumTemperature (°C)Solubility (mg/mL)Method
Purified Water25(Experimental data)Shake-flask HPLC-UV
0.1 N HCl (pH 1.2)37(Experimental data)Shake-flask HPLC-UV
Acetate Buffer (pH 4.5)37(Experimental data)Shake-flask HPLC-UV
Phosphate Buffer (pH 6.8)37(Experimental data)Shake-flask HPLC-UV
Phosphate Buffer (pH 7.4)37(Experimental data)Shake-flask HPLC-UV
Ethanol25(Experimental data)Shake-flask HPLC-UV
Propylene Glycol25(Experimental data)Shake-flask HPLC-UV
Polyethylene Glycol 40025(Experimental data)Shake-flask HPLC-UV
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation of Solutions: Prepare a series of saturated solutions by adding an excess of this compound to each of the solvents listed in Table 1 in separate vials.

  • Equilibration: Shake the vials at a constant temperature (25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: At the end of the equilibration period, allow the suspensions to settle. Withdraw a clear aliquot from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solids.

  • Quantification: Dilute the filtered solution with an appropriate mobile phase and quantify the concentration of this compound using a validated high-performance liquid chromatography (HPLC) method with UV detection.[1][2]

  • Data Analysis: Calculate the solubility in mg/mL from the determined concentration.

G cluster_prep Solution Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess compound to solvent B Equilibrate at constant temperature A->B Shake C Settle and withdraw supernatant B->C D Filter through 0.45 µm filter C->D E Dilute sample D->E F Quantify by HPLC-UV E->F

Figure 1: Workflow for Equilibrium Solubility Determination.

Stability Profile

Stability testing is essential to ensure that the quality, safety, and efficacy of a drug substance are maintained over time. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.

Table 2: Summary of Forced Degradation Studies for this compound
Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Products (RT)
Acid Hydrolysis0.1 N HCl2, 8, 2460(Experimental data)(Experimental data)
Base Hydrolysis0.1 N NaOH2, 8, 2460(Experimental data)(Experimental data)
Oxidative3% H₂O₂2, 8, 2425(Experimental data)(Experimental data)
ThermalSolid State24, 48, 7280(Experimental data)(Experimental data)
PhotolyticSolid State24, 48, 7225 (ICH Option 2)(Experimental data)(Experimental data)
Experimental Protocol: Forced Degradation Studies
  • Sample Preparation:

    • Hydrolysis: Dissolve this compound in the acidic or basic solution to a known concentration (e.g., 1 mg/mL).

    • Oxidation: Dissolve the compound in a solution of hydrogen peroxide.

    • Thermal and Photolytic: Expose the solid compound to the specified conditions.

  • Stress Conditions: Subject the samples to the conditions outlined in Table 2.

  • Time Points: At specified time points, withdraw samples. For hydrolytic and oxidative studies, neutralize the reaction if necessary.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent drug under all stress conditions to ensure no co-eluting peaks. Calculate the mass balance to account for all degraded products.

G cluster_stress Forced Degradation Conditions Drug Substance Drug Substance Acid Hydrolysis Acid Hydrolysis Drug Substance->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Drug Substance->Base Hydrolysis Oxidation Oxidation Drug Substance->Oxidation Thermal Thermal Drug Substance->Thermal Photolytic Photolytic Drug Substance->Photolytic Degradation Products Degradation Products Acid Hydrolysis->Degradation Products Base Hydrolysis->Degradation Products Oxidation->Degradation Products Thermal->Degradation Products Photolytic->Degradation Products Stability-Indicating HPLC Stability-Indicating HPLC Degradation Products->Stability-Indicating HPLC

Figure 2: Logical Relationship in Forced Degradation Studies.

Analytical Methodologies

A validated stability-indicating HPLC method is crucial for both solubility and stability studies.

Table 3: Example HPLC Method Parameters for Analysis
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient(Example: 10-90% B over 15 min)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength(To be determined based on UV-Vis spectrum)
Injection Volume10 µL

Conclusion

The solubility and stability of this compound are critical parameters that must be thoroughly investigated during its development. This technical guide outlines the fundamental experimental protocols and data expectations for these studies. While specific data for this compound is not yet widely available, the methodologies described herein provide a robust framework for its comprehensive characterization. The successful execution of these studies will provide the necessary foundation for formulation development and regulatory submissions.

References

An In-depth Technical Guide on the Biological Activity of 2-Isopropyl-1H-benzo[d]imidazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-Isopropyl-1H-benzo[d]imidazol-5-amine derivatives. The document synthesizes current scientific literature, presenting key findings on their antimicrobial and quorum sensing inhibitory properties. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are included to support researchers and professionals in the field of drug discovery and development.

Core Biological Activities and Derivatives

Derivatives of the this compound scaffold have emerged as promising agents in the ongoing search for novel therapeutics. Research has primarily focused on two key areas: inhibition of bacterial quorum sensing and broad-spectrum antimicrobial activity.

Quorum Sensing Inhibition

A notable derivative, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, has been identified as a potent antagonist of the Pseudomonas aeruginosa quorum sensing receptor PqsR. This receptor is a key regulator of virulence factor production in P. aeruginosa, an opportunistic human pathogen. By inhibiting PqsR, this compound effectively reduces the expression of virulence genes, offering a potential therapeutic strategy to combat P. aeruginosa infections by disarming the pathogen rather than killing it, which may reduce the likelihood of resistance development.

The isopropyl substituent on the benzimidazole ring has been shown to be optimal for this biological activity, with smaller or larger substituents leading to a decrease in potency. The chlorine atom at the 6-position of the benzo[d]imidazole ring has also proven to be important for its inhibitory function.

Antimicrobial Activity

While the core focus of the this compound structure has been on quorum sensing, related benzimidazole structures containing the isopropyl group have demonstrated significant antimicrobial properties. For instance, a series of 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown potent activity against a range of both Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data on Biological Activity

The biological activities of these derivatives have been quantified using various in vitro assays. The following tables summarize the key quantitative data from the literature, providing a clear comparison of the potency of different compounds.

Table 1: PqsR Inhibition Activity of this compound Derivatives

Compound IDDerivativeTargetAssayIC50 (nM)Reference
1 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrilePqsRPqsA-lux transcriptional reporter fusion70[1]

Table 2: Antimicrobial Activity of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives

Compound IDDerivativeBacterial StrainMIC (µg/mL)Reference
2 Pentanoic acid derivativeBacillus cereus25.0[2][3]
2 Pentanoic acid derivativeBacillus subtilis12.5[2][3]
2 Pentanoic acid derivativeStaphylococcus aureus50.0[2][3]
2 Pentanoic acid derivativeEscherichia coli50.0[2][3]
2 Pentanoic acid derivativePseudomonas aeruginosa100.0[2][3]
3 4-chloro-benzoic acid derivativeBacillus cereus6.25[2][3]
3 4-chloro-benzoic acid derivativeBacillus subtilis12.5[2][3]
3 4-chloro-benzoic acid derivativeStaphylococcus aureus12.5[2][3]
3 4-chloro-benzoic acid derivativeEscherichia coli50.0[2][3]
3 4-chloro-benzoic acid derivativePseudomonas aeruginosa100.0[2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process. A general synthetic route is outlined below.

A Substituted o-phenylenediamine C 2-Isopropyl-1H-benzo[d]imidazole A->C Cyclization B Isobutyric acid B->C E 5-Nitro-2-isopropyl-1H-benzo[d]imidazole C->E Nitration D Nitration G This compound E->G Reduction F Reduction I Target Derivatives G->I Derivatization H Further derivatization

General synthesis workflow.

General Procedure for the Synthesis of the Benzimidazole Core: A mixture of a substituted o-phenylenediamine and isobutyric acid is heated, often in the presence of a dehydrating agent or a catalyst such as polyphosphoric acid, to facilitate the cyclization reaction, yielding the 2-isopropyl-1H-benzo[d]imidazole core.

Introduction of the 5-amino group: The 2-isopropyl-1H-benzo[d]imidazole core is first nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position. Subsequent reduction of the nitro group, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation, affords the desired this compound.

Further Derivatization: The 5-amino group serves as a versatile handle for further chemical modifications to generate a library of derivatives. For example, the synthesis of the potent PqsR inhibitor mentioned earlier involves the reaction of the 2-amino group of a 6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine intermediate with a substituted epoxide.[1]

PqsR Inhibition Assay (Luciferase Reporter Assay)

The inhibitory activity of the compounds against PqsR is typically evaluated using a whole-cell reporter assay.

cluster_0 P. aeruginosa Reporter Strain cluster_1 Experimental Conditions A PqsR B PqsA promoter A->B Binds to C lux operon F Luciferase Expression C->F Leads to D Test Compound D->A Inhibits E PQS (inducer) E->A Activates G Bioluminescence Measurement F->G Quantified by

PqsR luciferase reporter assay workflow.

Protocol:

  • A reporter strain of P. aeruginosa is engineered to contain a transcriptional fusion of the pqsA promoter to a luciferase (lux) reporter gene.

  • The reporter strain is grown in a suitable medium to a specific optical density.

  • The bacterial culture is then exposed to the test compounds at various concentrations in the presence of the native PqsR ligand, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), which induces the expression of the lux reporter.

  • After an incubation period, the luminescence is measured using a luminometer.

  • The IC50 value, which is the concentration of the compound that inhibits 50% of the luciferase activity, is calculated to determine the potency of the inhibitor.

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of the compounds is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

A Prepare serial dilutions of test compound B Inoculate with standardized bacterial suspension A->B C Incubate under appropriate conditions B->C D Observe for visible growth C->D E Determine lowest concentration with no growth (MIC) D->E

Workflow for MIC determination.

Broth Microdilution Method:

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is then inoculated with a standardized suspension of the test microorganism.

  • The plate is incubated at an appropriate temperature and for a specific duration (e.g., 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the this compound derivatives as anti-infective agents is the inhibition of the Pseudomonas aeruginosa quorum sensing system.

cluster_0 P. aeruginosa Cell PqsR PqsR Receptor pqsA_promoter pqsA Promoter PqsR->pqsA_promoter Activates Transcription PQS PQS (Autoinducer) PQS->PqsR Binds and Activates Derivative This compound Derivative Derivative->PqsR Binds and Inhibits Virulence_Genes Virulence Gene Expression (e.g., pyocyanin, elastase) pqsA_promoter->Virulence_Genes Leads to Virulence_Factors Virulence Factors Virulence_Genes->Virulence_Factors Production of

PqsR signaling pathway inhibition.

In P. aeruginosa, the PqsR receptor is activated by its cognate autoinducer, PQS. The activated PqsR then binds to the promoter of the pqsA operon, leading to the transcription of genes responsible for the biosynthesis of more PQS and other virulence factors, such as pyocyanin and elastase. The this compound derivatives act as competitive antagonists, binding to the PqsR receptor and preventing the binding of the native PQS autoinducer. This inhibition blocks the downstream signaling cascade, resulting in a significant reduction in the production of virulence factors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-infective agents. The demonstrated activity of its derivatives as potent PqsR inhibitors highlights their potential as a new class of antivirulence drugs to combat Pseudomonas aeruginosa infections. Furthermore, the antimicrobial activity of related isopropyl-substituted benzimidazoles suggests that this chemical space warrants further exploration for the discovery of broad-spectrum antibiotics. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and development in this important area of medicinal chemistry.

References

An In-depth Technical Guide on the Mechanism of Action of 2-Amino-1H-benzo[d]imidazole Derivatives as PqsR Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the mechanism of action of a prominent derivative of the 2-amino-1H-benzo[d]imidazole scaffold, specifically 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile. While direct comprehensive data on 2-Isopropyl-1H-benzo[d]imidazol-5-amine is limited, this guide focuses on a well-characterized derivative that showcases the potential therapeutic applications of this chemical class. The primary mechanism of action highlighted is the antagonism of the Pseudomonas Quorum Sensing Receptor (PqsR), a key regulator of virulence in Pseudomonas aeruginosa. This document provides a detailed overview of its biological target, the associated signaling pathway, quantitative efficacy data, and the experimental methodologies employed in its characterization.

Introduction

The rise of antibiotic resistance necessitates the development of novel therapeutic strategies. One such approach is the targeting of bacterial virulence and communication systems, such as quorum sensing (QS). The Pseudomonas aeruginosa quorum sensing system is a well-established target for antivirulence therapies. Within this system, the Pseudomonas quinolone signal (PQS) pathway, regulated by the transcriptional regulator PqsR (also known as MvfR), plays a critical role in controlling the expression of numerous virulence factors and biofilm formation.[1][2]

Derivatives of the 2-amino-1H-benzo[d]imidazole chemical scaffold have emerged as potent inhibitors of the PqsR signaling pathway.[1][3] This guide focuses on the mechanism of a lead compound from this class, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (referred to as compound 6f in cited literature), which has demonstrated significant potential as a PqsR antagonist.[1][2][3] The structural optimization from an initial hit to this potent lead compound highlights the importance of the 1H-benzo[d]imidazol-2-amine core.[1]

Biological Target and Mechanism of Action

The primary biological target of compound 6f is the Pseudomonas Quorum Sensing Receptor (PqsR) . PqsR is a LysR-type transcriptional regulator that controls the pqsABCDE operon, which is responsible for the synthesis of the alkyl-hydroxyquinoline (AHQ) signaling molecules, including the Pseudomonas quinolone signal (PQS).[1]

The mechanism of action of compound 6f is through antagonism of PqsR . By binding to the ligand-binding domain of PqsR, it prevents the natural signaling molecules from activating the receptor. This inhibition leads to a downstream reduction in the expression of PqsR-controlled virulence genes and a decrease in the production of virulence factors such as pyocyanin and 2-alkyl-4(1H)-quinolones.[1][3] Furthermore, this antagonism disrupts biofilm maturation, a critical factor in the pathogenicity of P. aeruginosa.[2][3]

Signaling Pathway

The following diagram illustrates the PqsR signaling pathway and the inhibitory action of the 2-amino-1H-benzo[d]imidazole derivative.

PqsR_Signaling_Pathway cluster_bacterium Pseudomonas aeruginosa PqsR PqsR Receptor pqs_operon pqsABCDE operon PqsR->pqs_operon Activates Virulence_genes Virulence Genes (e.g., pyocyanin) PqsR->Virulence_genes Activates Biofilm Biofilm Maturation PqsR->Biofilm Promotes PQS_synthesis PQS & AHQ Synthesis pqs_operon->PQS_synthesis PQS_synthesis->PqsR Activates Virulence_production Virulence Factor Production Virulence_genes->Virulence_production Compound 2-amino-1H-benzo[d]imidazole derivative (6f) Compound->PqsR Inhibits

Caption: PqsR signaling pathway and inhibition by a 2-amino-1H-benzo[d]imidazole derivative.

Quantitative Data

The inhibitory potency of the lead compound 6f against PqsR has been quantified using a transcriptional reporter fusion assay.

Compound IDTargetAssayIC50 (nM)OrganismReference
6f PqsRPpqsA-lux transcriptional reporter fusion70P. aeruginosa PAO1-L[1][2][3]

Experimental Protocols

The following section details the key experimental methodologies used to characterize the PqsR antagonistic activity of 2-amino-1H-benzo[d]imidazole derivatives.

PpqsA-lux Transcriptional Reporter Assay

This assay is fundamental for quantifying the inhibitory activity of compounds against the PqsR-controlled signaling pathway.

Objective: To measure the dose-dependent inhibition of PqsR-mediated gene expression.

Methodology:

  • A reporter strain of P. aeruginosa (e.g., PAO1-L) is utilized, which contains a plasmid with the promoter of the pqsA gene fused to the luxCDABE reporter operon (PpqsA-lux).

  • The reporter strain is grown overnight in a suitable medium (e.g., Luria-Bertani broth).

  • The overnight culture is diluted to a specific optical density (e.g., OD600 of 0.05) in fresh medium.

  • The diluted culture is then aliquoted into a 96-well microtiter plate.

  • The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations.

  • The plate is incubated at 37°C with shaking for a defined period (e.g., 18 hours).

  • Following incubation, luminescence (as a measure of pqsA promoter activity) and optical density (as a measure of bacterial growth) are measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition of luminescence against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Reporter_Assay_Workflow cluster_workflow PqsA-lux Reporter Assay Workflow start Start culture Overnight culture of P. aeruginosa reporter strain start->culture dilution Dilute culture to OD600 = 0.05 culture->dilution aliquot Aliquot into 96-well plate dilution->aliquot add_compound Add test compound at various concentrations aliquot->add_compound incubate Incubate at 37°C for 18 hours add_compound->incubate measure Measure luminescence and optical density incubate->measure calculate Calculate IC50 measure->calculate end End calculate->end

Caption: Workflow for the PpqsA-lux transcriptional reporter assay.

Pyocyanin Quantification Assay

This assay measures the production of a key virulence factor controlled by the PqsR system.

Objective: To determine the effect of the test compound on the production of pyocyanin.

Methodology:

  • P. aeruginosa is grown in a suitable medium (e.g., Pseudomonas Broth) in the presence and absence of the test compound.

  • After incubation (e.g., 24 hours at 37°C), the bacterial cultures are centrifuged to pellet the cells.

  • The supernatant, which contains the pyocyanin, is collected.

  • Pyocyanin is extracted from the supernatant using chloroform.

  • The chloroform layer is then re-extracted with 0.2 M HCl, which results in a pink to red solution.

  • The absorbance of the acidic solution is measured at 520 nm.

  • The concentration of pyocyanin is calculated based on its molar extinction coefficient.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on this class of compounds have provided valuable insights for lead optimization.[1][3]

  • 1H-benzo[d]imidazol-2-amine Core: This heterocyclic system was found to be a significant improvement over previously reported quinazolin-4(3H)-one scaffolds, leading to a substantial increase in potency.[1][3]

  • Isopropyl Substituent: The size of the substituent at the 1-position of the benzimidazole ring is crucial for activity. An isopropyl group was determined to be optimal, as both smaller and larger substituents resulted in decreased potency.[1][3]

  • Halogen Substitution: A chlorine atom at the 6-position of the benzimidazole ring was shown to be important for biological activity.[2]

Conclusion

While the specific mechanism of action for this compound is not extensively detailed in the current literature, the in-depth analysis of its close derivative, compound 6f , provides a strong foundation for understanding the potential of the 2-amino-1H-benzo[d]imidazole scaffold. The potent PqsR antagonism demonstrated by this class of compounds highlights their promise as anti-virulence agents for the treatment of P. aeruginosa infections. The detailed experimental protocols and SAR insights provided in this guide offer a valuable resource for researchers and drug development professionals working on the discovery and optimization of novel quorum sensing inhibitors. Further investigation into the broader biological activity of this compound and its derivatives is warranted.

References

Potential Therapeutic Targets of 2-Isopropyl-1H-benzo[d]imidazol-5-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is a notable absence of publicly available scientific literature detailing the specific therapeutic targets, mechanism of action, and quantitative biological data for 2-Isopropyl-1H-benzo[d]imidazol-5-amine. This guide, therefore, provides a comprehensive overview of the well-established therapeutic potential of the broader benzimidazole class of compounds, offering a foundational framework for researchers and drug development professionals interested in investigating this specific molecule. The information presented herein is intended to guide future research and should not be interpreted as definitive data for this compound.

Introduction to the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a prominent heterocyclic scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological macromolecules, leading to a diverse array of pharmacological activities.[1][2] Marketed drugs containing the benzimidazole core include proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents (e.g., bendamustine).[3][4] The versatility of the benzimidazole scaffold makes it a privileged structure in drug discovery, with derivatives showing potential as antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer agents.[1][5]

Potential Therapeutic Target Classes for Benzimidazole Derivatives

Based on extensive research into the benzimidazole class, several key protein families have been identified as potential therapeutic targets. These offer promising starting points for the investigation of this compound.

Protein Kinases

Numerous benzimidazole derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer and inflammatory diseases.

Table 1: Examples of Kinase Targets for Benzimidazole Scaffolds

Kinase TargetTherapeutic AreaReference
Tyrosine Kinases (e.g., Lck)Inflammation, Cancer[3]
Cyclin-Dependent Kinases (CDKs)Cancer[1]
Casein Kinase 2 (CK2)Cancer[1]
Enzymes Involved in Pathogen Function

The antimicrobial properties of many benzimidazoles stem from their ability to inhibit essential enzymes in bacteria, fungi, and parasites.

Table 2: Examples of Microbial Enzyme Targets for Benzimidazole Scaffolds

Enzyme TargetPathogen TypeTherapeutic AreaReference
Dihydrofolate Reductase (DHFR)Bacteria, FungiAntibacterial, Antifungal[1]
Proton Pumps (H+, K+-ATPase)BacteriaAnti-ulcer[1]
Quorum Sensing Receptors

A novel approach to antimicrobial therapy involves targeting bacterial communication systems known as quorum sensing (QS). A structurally related benzimidazole derivative, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, has been identified as a potent antagonist of the PqsR receptor in Pseudomonas aeruginosa, a key regulator of virulence.[6][7] This suggests that the 2-isopropyl-1H-benzo[d]imidazole core may be a valuable scaffold for developing QS inhibitors.

Hypothesized Research Directions for this compound

Given the lack of specific data, the following are speculative but rational starting points for investigating the therapeutic potential of this compound:

  • Anticancer Activity: The presence of the 5-amino group could be a key feature for interaction with the ATP-binding pocket of various kinases. Screening against a panel of cancer-related kinases is a logical first step.

  • Antimicrobial Activity: The core benzimidazole structure is a known pharmacophore for antimicrobial agents. Evaluation against a diverse panel of bacterial and fungal strains is warranted.

  • Quorum Sensing Inhibition: Based on the activity of the aforementioned PqsR antagonist, testing for inhibition of QS systems in clinically relevant pathogens like Pseudomonas aeruginosa could be a fruitful avenue of research.

General Experimental Protocols for Evaluating Benzimidazole Derivatives

The following are generalized methodologies that can be adapted to investigate the biological activities of this compound.

Kinase Inhibition Assays
  • Objective: To determine the inhibitory activity of the compound against a specific protein kinase.

  • Methodology: A common method is the ADP-Glo™ Kinase Assay.

    • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide), ATP, and the test compound at various concentrations.

    • Incubate the mixture to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Measure the luminescence, which is proportional to the kinase activity.

    • Calculate the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity.

Antimicrobial Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

  • Methodology: Broth microdilution is a standard method.

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (no compound) and negative (no inoculum) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Cytotoxicity Assays
  • Objective: To assess the toxicity of the compound against mammalian cell lines.

  • Methodology: The MTT assay is a colorimetric assay for assessing cell metabolic activity.

    • Seed mammalian cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).

    • The absorbance is proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

Illustrative Signaling Pathway and Experimental Workflow

The following diagrams are provided as examples of how to visualize concepts relevant to the study of benzimidazole derivatives.

G cluster_0 Example Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Downstream Downstream Signaling (e.g., RAS/MAPK) Receptor->Downstream TF Transcription Factor Downstream->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Benzimidazole Benzimidazole Inhibitor Benzimidazole->Receptor

Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway and Point of Inhibition.

G cluster_1 General Workflow for Target Identification Compound This compound Screening High-Throughput Screening (e.g., Kinase Panel) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Validation Hit Validation (Dose-Response, Orthogonal Assays) Hit_ID->Validation Target_ID Target Identification & Validation (e.g., CETSA, Knockdown) Validation->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt

References

in vitro evaluation of 2-Isopropyl-1H-benzo[d]imidazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Evaluation of 2-Isopropyl-1H-benzo[d]imidazol-5-amine and Related Benzimidazole Derivatives

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] These activities include antimicrobial, antitumor, antiviral, and enzyme inhibition properties.[1][3][4] The versatility of the benzimidazole scaffold allows for structural modifications that can modulate its pharmacological profile, making it a privileged structure in drug discovery.[1] This guide focuses on the methodologies for the in vitro evaluation of benzimidazole derivatives, with a conceptual focus on this compound.

Quantitative Data Presentation

The following tables summarize the in vitro biological activities of various 1H-benzo[d]imidazole derivatives as reported in the literature. This data provides a comparative landscape of the potential efficacy of this class of compounds.

Table 1: PqsR Inhibition by 1H-Benzo[d]imidazol-2-amine Derivatives

Compound ReferenceModificationIC50 (μM) in P. aeruginosa PAO1-L
1 Quinazolin-4(3H)-one based3.2[5][6]
6a 1-methyl-1H-benzo[d]imidazol-2-amine derivative~0.21 (15-fold enhancement from 1)[5][6]
6f 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile0.07[5][6]

Table 2: Antimicrobial Activity of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives

Compound ReferenceTarget MicroorganismMIC (μg/mL)
5-07 B. cereus25.0[7]
5-07 B. subtilis12.5[7]
5-07 S. aureus50.0[7]
5-07 E. coli50.0[7]
5-07 P. aeruginosa100.0[7]

Table 3: 17β-HSD10 Inhibition by 2-phenyl-1H-benzo[d]imidazole Derivatives

Compound ReferenceStructure17β-HSD10 IC50 (μM)HepaRG Cell Line IC50 (μM)
33 N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide1.65 ± 0.55[8]>100[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are representative protocols for key experiments.

PqsR Inhibition Assay in P. aeruginosa

This assay evaluates the ability of a compound to inhibit the Pseudomonas Quorum Sensing Receptor (PqsR), a key regulator of virulence in P. aeruginosa.

Methodology:

  • Bacterial Strain: A P. aeruginosa reporter strain, such as PAO1-L carrying a chromosomally integrated mCTX::PpqsA-lux transcriptional fusion, is used.[5][6]

  • Culture Preparation: The reporter strain is grown overnight in an appropriate medium (e.g., Luria-Bertani broth) at 37°C with shaking.

  • Assay Procedure:

    • The overnight culture is diluted to a specific optical density (e.g., OD600 of 0.05).

    • Aliquots of the diluted culture are added to a 96-well microtiter plate.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations.

    • The plate is incubated at 37°C with shaking for a defined period (e.g., 16-24 hours).

  • Data Acquisition: Luminescence (as a measure of pqsA promoter activity) and optical density (as a measure of bacterial growth) are measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by determining the concentration of the compound that causes a 50% reduction in luminescence relative to the solvent control, while monitoring for any effects on bacterial growth.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Methodology:

  • Microorganisms: Standard bacterial and fungal strains are used (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans).[4][7]

  • Culture Preparation: Bacterial and fungal cultures are grown to the mid-logarithmic phase in appropriate broth media.

  • Assay Procedure:

    • The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of a compound on mammalian cell lines.

Methodology:

  • Cell Lines: Human cell lines, such as HepaRG (human hepatoma) or MRC-5 (human lung fibroblast), are commonly used.[3][8]

  • Cell Culture: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound.

    • The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT to formazan.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Visualizations: Pathways and Workflows

Visual representations of signaling pathways and experimental workflows are essential for clear communication of complex information.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_evaluation Further Evaluation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization primary_screening Primary Screening (e.g., Target-based assay) characterization->primary_screening dose_response Dose-Response & IC50/EC50 Determination primary_screening->dose_response secondary_assays Secondary Assays (e.g., Cellular Assays) dose_response->secondary_assays mechanism Mechanism of Action Studies secondary_assays->mechanism toxicity Cytotoxicity Assays (e.g., MTT) secondary_assays->toxicity selectivity Selectivity Profiling secondary_assays->selectivity signaling_pathway cluster_pathway Hypothetical Pqs Quorum Sensing Inhibition Pathway pqsR PqsR Receptor pqsA_promoter pqsA Promoter pqsR->pqsA_promoter Activation compound 2-Isopropyl-1H- benzo[d]imidazol-5-amine (Hypothetical Inhibitor) compound->pqsR Inhibition virulence_genes Virulence Gene Expression (e.g., Pyocyanin production) pqsA_promoter->virulence_genes Transcription

References

An In-depth Technical Guide on the Preliminary Cytotoxicity of 2-Substituted Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific preliminary cytotoxicity studies for 2-Isopropyl-1H-benzo[d]imidazol-5-amine were found in the public domain at the time of this report. The following guide is based on published data for structurally related 2,5-disubstituted benzimidazole derivatives to provide a representative overview of the potential cytotoxic properties and the methodologies used for their evaluation.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Many derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms such as inhibition of topoisomerase, disruption of microtubule polymerization, and induction of apoptosis.[1][3] This guide provides a summary of the preliminary cytotoxicity of 2,5-disubstituted benzimidazole derivatives, offering insights into their potential anticancer activities and the experimental approaches used for their assessment.

Quantitative Cytotoxicity Data

The cytotoxic activity of various 2,5-disubstituted benzimidazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The following tables summarize the IC50 values for several benzimidazole derivatives from published studies.

Table 1: Cytotoxic Activity of 1,2,5-Trisubstituted Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Reference
Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)Jurkat1.88 ± 0.51[4]
K-5621.89 ± 0.55[4]
MOLT-42.05 ± 0.72[4]
HeLa2.11 ± 0.62[4]
HCT1163.04 ± 0.8[4]
MIA PaCa-23.82 ± 0.25[4]

Table 2: Cytotoxic Activity of 2,5-Disubstituted Furan-Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Reference
Nitro substituted furan-benzimidazole with imidazolinyl group (Compound 6)A5492.12 ± 0.21 (2D), 4.01 ± 0.95 (3D)[5]
HCC8275.13 ± 0.97 (2D), 7.02 ± 3.25 (3D)[5]
NCI-H3580.85 ± 0.05 (2D), 1.73 ± 0.01 (3D)[5]

Table 3: Cytotoxic Activity of Other Substituted Benzimidazole Derivatives

CompoundCell LineIC50/GI50 (µM)Reference
1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride (Compound 3)MCF-722.41[6]
HepG225.14[6]
DLD-141.97[6]
2-methyl-3-(3-chlorobenzyl)benzimidazole (Compound 2a)A549111.70[2]
DLD-1185.30[2]
L929167.3[2]
Novel 1H-benzo[d]imidazoles (BBZs) - Compound 12bVarious cancer cell lines0.16 - 3.6[3]

Experimental Protocols

The evaluation of cytotoxicity is a critical step in drug discovery. Standardized in vitro assays are employed to determine the effect of a compound on cell viability and proliferation.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[7][8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[9]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[10][11]

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells in a 96-well plate.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).[11][12]

  • SRB Staining: Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid.[11]

  • Washing: Remove the unbound dye by washing with 1% acetic acid.[11]

  • Protein-Bound Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.[11][12]

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm.[11]

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[13] Various assays can be used to detect the hallmarks of apoptosis.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[14] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Caspases are a family of proteases that play a central role in the execution of apoptosis.[15] Assays are available to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[14]

Protocol:

  • Cell Lysis: Lyse the treated cells to release cellular contents.

  • Substrate Addition: Add a specific caspase substrate that, when cleaved, produces a fluorescent or luminescent signal.

  • Signal Measurement: Measure the signal using a fluorometer or luminometer.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary in vitro cytotoxicity screening of a novel compound.

G General Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis & Interpretation cluster_apoptosis Mechanism of Action (Optional) Compound_Prep Compound Preparation (Stock Solution & Dilutions) Treatment Compound Treatment (Dose-Response) Compound_Prep->Treatment Cell_Culture Cell Line Maintenance & Culture Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase) Incubation->Apoptosis_Assay Abs_Reading Absorbance Reading (Plate Reader) Viability_Assay->Abs_Reading IC50_Calc IC50 Calculation Abs_Reading->IC50_Calc Report Data Reporting IC50_Calc->Report Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Flow_Cytometry->Report

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.

Signaling Pathways

Benzimidazole derivatives can induce cytotoxicity through various signaling pathways. One commonly reported mechanism is the induction of apoptosis via the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[16]

G ROS-JNK Mediated Apoptotic Pathway Compound Benzimidazole Derivative ROS Increased ROS Production Compound->ROS induces JNK JNK Activation ROS->JNK activates Bcl2 Bcl-2 Phosphorylation & Degradation JNK->Bcl2 leads to Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria promotes Caspases Caspase Activation Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: A simplified diagram of the ROS-JNK mediated apoptotic pathway.

Conclusion

While direct cytotoxicity data for this compound is not currently available, the extensive research on structurally similar 2,5-disubstituted benzimidazole derivatives highlights their significant potential as cytotoxic agents against various cancer cell lines. The methodologies outlined in this guide provide a robust framework for the preliminary evaluation of novel benzimidazole compounds. Further studies are warranted to elucidate the specific cytotoxic profile and mechanism of action of this compound to determine its potential as a therapeutic candidate.

References

Methodological & Application

Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides detailed protocols for the synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formation of a nitro-substituted benzimidazole intermediate, followed by the reduction of the nitro group to the desired amine. The procedures outlined are intended for researchers and scientists in the field of organic synthesis and drug discovery.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitution pattern of an isopropyl group at the 2-position and an amine at the 5-position offers a unique scaffold for further chemical modification and exploration of its therapeutic potential.

This protocol provides two distinct methods for the key cyclization step to form the benzimidazole ring, offering flexibility based on available starting materials and desired reaction conditions. Detailed experimental procedures, including reagent quantities, reaction parameters, and purification methods, are provided to ensure reproducibility. All quantitative data is summarized in easy-to-reference tables. Additionally, a logical workflow of the synthesis is presented using a Graphviz diagram.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step synthetic sequence. The general workflow involves the initial construction of the benzimidazole core with a nitro group at the 5-position, followed by the reduction of this nitro group to the target 5-amino functionality.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Benzimidazole Ring Formation (Cyclocondensation) Start->Step1 Intermediate 2-Isopropyl-5-nitro-1H-benzo[d]imidazole Step1->Intermediate Step2 Step 2: Reduction of Nitro Group Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Isopropyl-5-nitro-1H-benzo[d]imidazole (Intermediate)

Two alternative methods are provided for the synthesis of the key intermediate, 2-isopropyl-5-nitro-1H-benzo[d]imidazole. Method A utilizes isobutyraldehyde, while Method B employs isobutyric acid.

Method A: From Isobutyraldehyde

This method involves the condensation of 4-nitro-1,2-phenylenediamine with isobutyraldehyde in the presence of an oxidizing agent, sodium metabisulfite.[1][2]

Experimental Protocol:

  • To a solution of 4-nitro-1,2-phenylenediamine (1.0 equivalent) in absolute ethanol (10 mL per gram of diamine), add isobutyraldehyde (1.1 equivalents).

  • Add sodium metabisulfite (2.0 equivalents) to the mixture.

  • Heat the resulting mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (approximately 100 mL) to precipitate the product.

  • Filter the solid product, wash with a 1:1 mixture of hexane and ethyl acetate, and dry under vacuum.

Method B: From Isobutyric Acid

This method involves the direct condensation of 4-nitro-1,2-phenylenediamine with isobutyric acid, typically under acidic conditions to promote cyclization.

Experimental Protocol:

  • In a round-bottom flask, combine 4-nitro-1,2-phenylenediamine (1.0 equivalent) and isobutyric acid (1.2 equivalents).

  • Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or hydrochloric acid.

  • Heat the mixture to a temperature of 120-140 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-isopropyl-5-nitro-1H-benzo[d]imidazole.

Table 1: Reagent Quantities for Step 1

ReagentMethod A (per 1g of diamine)Method B (per 1g of diamine)Molar Eq. (A)Molar Eq. (B)
4-nitro-1,2-phenylenediamine1.0 g1.0 g1.01.0
Isobutyraldehyde~0.52 g-1.1-
Isobutyric acid-~0.68 g-1.2
Sodium metabisulfite~2.48 g-2.0-
Ethanol10 mL-Solvent-
Polyphosphoric Acid-Catalytic-Catalyst
Ethyl Acetate100 mL---
Step 2: Synthesis of this compound (Final Product)

This step involves the reduction of the nitro group of the intermediate to an amine group. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol:

  • Dissolve 2-isopropyl-5-nitro-1H-benzo[d]imidazole (1.0 equivalent) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Table 2: Reagent Quantities and Conditions for Step 2

Reagent/ParameterQuantity/ConditionMolar Eq.
2-Isopropyl-5-nitro-1H-benzo[d]imidazole1.0 g1.0
Palladium on Carbon (10%)0.1 gCatalyst
Solvent (Ethanol/Methanol)20-30 mL-
Hydrogen Pressure1-3 atm-
Reaction Time2-4 hours-
TemperatureRoom Temperature-

Characterization Data (Predicted)

The following table summarizes the expected characterization data for the synthesized compounds. Actual data should be confirmed by spectroscopic analysis.

Table 3: Predicted Characterization Data

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (δ, ppm)
2-Isopropyl-5-nitro-1H-benzo[d]imidazoleC₁₀H₁₁N₃O₂205.21~1.4 (d, 6H, CH(CH₃)₂), ~3.2 (sept, 1H, CH(CH₃)₂), ~7.5-8.5 (m, 3H, Ar-H), ~12.5 (br s, 1H, NH)
This compoundC₁₀H₁₃N₃175.23~1.3 (d, 6H, CH(CH₃)₂), ~3.0 (sept, 1H, CH(CH₃)₂), ~3.5 (br s, 2H, NH₂), ~6.5-7.2 (m, 3H, Ar-H), ~12.0 (br s, 1H, NH)

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Nitro compounds can be energetic and should be handled with care.

  • Catalytic hydrogenation with hydrogen gas should be conducted with appropriate safety measures, including the use of a properly sealed reaction vessel and a hydrogen detector.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of this compound. The protocols are designed to be reproducible and adaptable for researchers in the field of medicinal chemistry and drug discovery. The availability of this synthetic route will facilitate the exploration of the biological activities of novel benzimidazole derivatives.

References

Application Notes and Protocols for the Purification of 2-Isopropyl-1H-benzo[d]imidazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-Isopropyl-1H-benzo[d]imidazol-5-amine, a key intermediate in pharmaceutical synthesis. The following protocols are based on established purification techniques for benzimidazole derivatives and are intended to serve as a comprehensive guide for obtaining this compound with high purity.

Introduction

This compound is a substituted benzimidazole derivative. Due to the presence of both a basic benzimidazole core and an aromatic amine, this compound can be challenging to purify. Common impurities often include starting materials, reaction byproducts, and positional isomers. The purification strategies outlined below are designed to address these challenges and yield a product of high purity suitable for downstream applications in drug discovery and development. The primary methods covered are column chromatography and recrystallization, which are widely applicable and effective for this class of compounds.

Purification Techniques Overview

The selection of a suitable purification technique depends on the impurity profile of the crude material and the desired final purity. For this compound, a multi-step approach involving both chromatography and recrystallization is often optimal.

  • Column Chromatography: This is a versatile technique for separating the target compound from a mixture of impurities. Given the amine functionality, a stationary phase like silica gel or alumina can be employed, often with a mobile phase containing a small amount of a basic modifier to prevent peak tailing.

  • Recrystallization: This method is effective for removing minor impurities and for obtaining a highly crystalline final product. The choice of solvent is critical and is determined by the solubility profile of the compound.

  • Acid-Base Extraction: This technique can be used as a preliminary purification step to separate the basic target compound from neutral or acidic impurities.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

This protocol describes the purification of crude this compound using flash column chromatography with a silica gel stationary phase.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA) or Ammonium Hydroxide (aqueous solution, 28-30%)

  • Hexane, technical grade

  • Ethyl acetate, technical grade

  • Glass column for flash chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., DCM with 1% MeOH).

    • Alternatively, for less soluble samples, create a dry-load by adsorbing the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., DCM or acetone), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or DCM).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample:

    • Carefully apply the prepared sample solution or the dry-loaded silica gel to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM.

    • To prevent streaking of the basic amine compound on the acidic silica gel, it is recommended to add a small amount of a basic modifier to the mobile phase, such as 0.1-1% triethylamine or a few drops of ammonium hydroxide.

    • Monitor the separation by collecting fractions and analyzing them by TLC. A suitable TLC mobile phase for this compound could be DCM:MeOH (95:5) with a drop of ammonia.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

    • Spot the collected fractions on a TLC plate and visualize the spots under UV light (254 nm).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Workflow for Column Chromatography:

G cluster_prep Sample & Column Preparation cluster_chrom Chromatography cluster_iso Isolation prep_sample Dissolve Crude in DCM/MeOH or Dry-load on Silica pack_column Pack Silica Gel Column load_sample Load Sample onto Column pack_column->load_sample elute Elute with DCM/MeOH Gradient (+ 0.5% TEA) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Protocol 2: Recrystallization

This protocol is suitable for the final purification step to obtain a highly crystalline product, assuming the majority of impurities have been removed by a prior method like column chromatography.

Materials:

  • Partially purified this compound

  • Ethanol (EtOH), reagent grade

  • Water, deionized

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • A mixed solvent system of ethanol and water is often effective for the recrystallization of aminobenzimidazoles. The compound should be soluble in hot ethanol and less soluble in cold ethanol/water mixtures.

  • Dissolution:

    • Place the partially purified compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat the mixture gently.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated carbon to the hot solution and swirl for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the activated carbon.

  • Crystallization:

    • To the hot, clear solution, add water dropwise until the solution becomes slightly turbid.

    • If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

Workflow for Recrystallization:

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation dissolve Dissolve in Hot Ethanol decolorize Decolorize with Activated Carbon (optional) dissolve->decolorize add_water Add Water until Turbid decolorize->add_water cool_slowly Cool Slowly to Room Temp add_water->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold EtOH/Water filter->wash dry Dry Under Vacuum wash->dry crystalline_product Crystalline Product dry->crystalline_product

Caption: Workflow for the purification of this compound by recrystallization.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the purification of this compound. The values provided are illustrative and may require optimization based on the specific impurity profile of the crude material.

Table 1: Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) gradient
with 0.5% Triethylamine (TEA)
Gradient 0% to 10% MeOH in DCM
Loading Technique Dry-loading or direct injection in minimal solvent
Typical Purity >95% (as determined by HPLC)
Typical Recovery 60-80%

Table 2: Recrystallization Parameters

ParameterValue
Solvent System Ethanol (EtOH) / Water
Dissolving Solvent Hot Ethanol
Precipitating Solvent Water
Typical Purity >99% (as determined by HPLC)
Typical Recovery 70-90%

Troubleshooting

  • Streaking on TLC/Column: This is common for amines on silica gel. Ensure the mobile phase contains a basic modifier like triethylamine or ammonia. Alternatively, using alumina as the stationary phase can mitigate this issue.

  • Oiling out during Recrystallization: This occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is cooled too quickly. Ensure slow cooling and consider using a different solvent system.

  • Low Recovery: This can be due to multiple factors, including using too much solvent during recrystallization, or irreversible adsorption on the column. Optimize solvent volumes and consider deactivating the silica gel if adsorption is a major issue.

By following these detailed protocols and considering the troubleshooting tips, researchers can effectively purify this compound to a high degree of purity, making it suitable for subsequent stages of research and development.

Application Notes and Protocols for the Quantification of 2-Isopropyl-1H-benzo[d]imidazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine in research and drug development settings. While specific validated methods for this particular analyte are not widely published, the following protocols are based on established analytical techniques for structurally similar benzimidazole derivatives and can be adapted and validated for the target compound.

Introduction

This compound is a substituted benzimidazole derivative. The benzimidazole core is a key pharmacophore in many biologically active compounds, including anthelmintics and proton pump inhibitors.[1][2][3][4] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. The methods outlined below describe high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography with tandem mass spectrometry (LC-MS/MS) for the determination of benzimidazole compounds.

Data Presentation: Quantitative Parameters for Analogous Benzimidazole Compounds

The following table summarizes typical quantitative parameters from published methods for various benzimidazole derivatives. These values can serve as a benchmark during the development and validation of a method for this compound.

Analytical MethodAnalyte(s)MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV Albendazole, Fenbendazole, Mebendazole, OxfendazolePharmaceutical FormulationsNot SpecifiedNot SpecifiedNot Specified[5][6][7]
HPLC-UV MebendazolePure Drug and Formulations5 - 30 µg/mL0.777 µg/mL2.34 µg/mL[5]
HPLC-UV Albendazole and its metabolitesRat Plasma0.005 - 5 µg/mL (Albendazole)Not Specified0.005 µg/mL (Albendazole)[8]
LC-MS/MS 15 BenzimidazolesSwine Muscle Tissue1 - 22 µg/kg< 6 µg/kg< 10 µg/kg for most analytes
LC-MS/MS Benzimidazoles and metabolitesDairy Products0.02 - 5.0 µg/L0.010 - 1.0 µg/kg0.025 - 4.0 µg/kg
LC-MS/MS 8 Benzimidazole AnthelminticsLivestock Foods0.01 - 10 ng0.005 - 0.05 ngNot Specified[9]

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a general method for the quantification of benzimidazole derivatives in pharmaceutical formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of benzimidazole compounds.[7][10]

  • Mobile Phase: A gradient elution is often employed for better separation.

    • Mobile Phase A: A mixture of aqueous buffer (e.g., 0.05% orthophosphoric acid or ammonium acetate) and acetonitrile (e.g., 75:25, v/v), with pH adjusted to around 4.5.[5][7]

    • Mobile Phase B: A mixture of aqueous buffer and acetonitrile with a higher organic content (e.g., 50:50, v/v), with the same pH.[5][7]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Benzimidazoles generally exhibit strong UV absorbance between 280 nm and 300 nm. A detection wavelength of around 290 nm can be a good starting point, which should be optimized by scanning the UV spectrum of this compound.[10]

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and a small amount of acid like 0.1 M HCl to aid dissolution) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation (e.g., from tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).

    • Transfer the powder to a volumetric flask and add the dissolution solvent.

    • Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

    • Dilute to volume with the solvent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation:

The analytical method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a more sensitive and selective method for the quantification of this compound, particularly in complex biological matrices.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 or similar column with smaller particle size (e.g., < 3 µm) for faster analysis.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for benzimidazoles.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of this compound. Product ions (Q3) should be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan. The most intense and stable product ions should be selected for quantification and confirmation.

    • Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each MRM transition to maximize signal intensity.

2. Sample Preparation from Biological Matrices (e.g., Plasma or Tissue):

  • Protein Precipitation: For a simple and rapid clean-up, add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to precipitate proteins. The supernatant can then be diluted and injected.

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of plasma, add a suitable internal standard.

    • Add an appropriate extraction solvent (e.g., ethyl acetate).[11]

    • Vortex for 5-10 minutes and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject.

  • Solid-Phase Extraction (SPE):

    • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge).

    • Load the pre-treated sample.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with an appropriate solvent.

    • Evaporate the eluate and reconstitute before injection.

3. Data Analysis and Quantification:

Quantification is typically performed using an internal standard method. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

Mandatory Visualizations

Experimental_Workflow_HPLC_UV cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Reference Standard Standard_Prep Prepare Stock and Working Standards Standard->Standard_Prep Sample Pharmaceutical Sample Sample_Prep Weigh, Dissolve, Sonicate, Filter Sample->Sample_Prep HPLC HPLC System (C8/C18 Column) Standard_Prep->HPLC Inject Sample_Prep->HPLC Inject Detection UV Detector (~290 nm) HPLC->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Workflow for quantification by HPLC-UV.

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation (Biological Matrix) cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (e.g., Plasma) Extraction Extraction (LLE or SPE) Biological_Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC Inject MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Quantification (Internal Standard Method) Data_Acquisition->Quantification Logical_Relationship_Method_Selection Analyte_Concentration Analyte Concentration HPLC_UV HPLC-UV Analyte_Concentration->HPLC_UV High LC_MS_MS LC-MS/MS Analyte_Concentration->LC_MS_MS Low Matrix_Complexity Matrix Complexity Matrix_Complexity->HPLC_UV Low (e.g., Formulations) Matrix_Complexity->LC_MS_MS High (e.g., Biological) Required_Sensitivity Required Sensitivity Required_Sensitivity->HPLC_UV Moderate Required_Sensitivity->LC_MS_MS High Required_Selectivity Required Selectivity Required_Selectivity->HPLC_UV Moderate Required_Selectivity->LC_MS_MS High

References

Application Notes and Protocols for Structure-Activity Relationship Studies of 2-Isopropyl-1H-benzo[d]imidazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2-Isopropyl-1H-benzo[d]imidazol-5-amine to explore its structure-activity relationships (SAR) for various biological targets. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5][6] The derivatization of the 5-amino group allows for a systematic investigation of how different substituents impact the biological activity, providing valuable insights for the development of novel therapeutic agents.

Overview of Derivatization Strategies

The 5-amino group of the this compound scaffold is a versatile handle for introducing a variety of functional groups. The primary derivatization strategies covered in these notes are:

  • N-Acylation: Introduction of acyl groups to form amides.

  • Suzuki Coupling: Formation of carbon-carbon bonds with aryl or heteroaryl boronic acids.

  • Reductive Amination: Formation of secondary or tertiary amines by reaction with aldehydes or ketones.

These methods allow for the exploration of a wide chemical space, enabling the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can significantly influence biological activity.

Structure-Activity Relationship (SAR) Insights

The substituents at the N1, C2, C5, and C6 positions of the benzimidazole nucleus have been shown to greatly influence its pharmacological activities.[1][3] For the 5-position, in particular, the nature of the substituent can be critical. For instance, in some series of benzimidazole derivatives, a nitro group at the C5 position has been associated with pronounced activity against cyclin-dependent kinases (CDK1 and CDK5), while amino or methyl groups at the same position led to a complete loss of activity.[1] In other studies, 5-carboxamide or sulfamoyl substitutions have been linked to cannabinoid receptor antagonism.[3]

The following tables summarize quantitative SAR data for 5-substituted benzimidazole derivatives from various studies, illustrating the impact of different substituents on biological activity.

Table 1: Anti-inflammatory Activity of 5-Substituted Benzimidazole Derivatives

Compound ID5-SubstituentTargetIC50 (µM)Reference
1 -NH2 (ortho-amino on phenylsulfonyl group)Carrageenan-induced paw edema (% reduction)37%[1]
2 -NH2 (para-amino on phenylsulfonyl group)Carrageenan-induced paw edema (% reduction)39.7%[1]
3 NitrileCOX-18.17 ± 2.85[1]
4 NitrileCOX-26.79 ± 1.46[1]
5 2-aminopyridin-4-yl5-lipoxygenase8.41 ± 1.22[1]

Table 2: Antimicrobial Activity of 5-Substituted Benzimidazole Derivatives

Compound ID5-SubstituentOrganismMIC (µg/mL)Reference
6 Varied (QSAR study)Mycobacterium tuberculosis(QSAR model developed)[7]
7 Varied (QSAR study)Various bacteria(QSAR model developed)[8][9]
8 -NO2 (on a coupled chalcone moiety)Staphylococcus aureus-[10]
9 -Cl (on a coupled chalcone moiety)Staphylococcus aureus-[10]
10 -OCH3 (on a coupled chalcone moiety)Escherichia coli-[10]

Table 3: Kinase Inhibitory Activity of 5-Substituted Benzimidazole Derivatives

Compound ID5-SubstituentKinase TargetIC50 (nM)Reference
11 NitroCDK1-[1]
12 NitroCDK5-[1]
13 (on a coupled pyrimidine)Lck-[1]
14 Nitrile (at C6)JAK345[1]
15 (on a coupled heteroaryl)p38 MAP kinase-[1]

Experimental Protocols

The following are detailed protocols for the derivatization of this compound.

General Considerations
  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified, and reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Purification of compounds can be achieved by column chromatography on silica gel or by recrystallization.

  • The structure of all synthesized compounds should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 1: N-Acylation of this compound

This protocol describes the synthesis of N-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetamide as a representative example.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 eq) or pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetamide.

Protocol 2: Suzuki Coupling of 5-Bromo-2-isopropyl-1H-benzo[d]imidazole

This protocol requires the conversion of the 5-amino group to a bromide, which can then be used in a Suzuki coupling reaction. This is a two-step process.

Step 1: Sandmeyer Reaction to Synthesize 5-Bromo-2-isopropyl-1H-benzo[d]imidazole

Materials:

  • This compound

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Sodium hydroxide solution

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-Bromo-2-isopropyl-1H-benzo[d]imidazole.

Step 2: Suzuki Coupling with Phenylboronic Acid

Materials:

  • 5-Bromo-2-isopropyl-1H-benzo[d]imidazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

  • A suitable base (e.g., potassium carbonate, cesium carbonate)

  • A suitable solvent system (e.g., dioxane/water, toluene/ethanol/water)

Procedure:

  • To a reaction vessel, add 5-Bromo-2-isopropyl-1H-benzo[d]imidazole (1.0 eq), phenylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (2.0-3.0 eq).

  • Add the solvent system (e.g., dioxane/water 4:1).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, or until TLC indicates completion.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford 2-isopropyl-5-phenyl-1H-benzo[d]imidazole.

Protocol 3: Reductive Amination of this compound

This protocol describes the reaction with a representative aldehyde, benzaldehyde, to form a secondary amine.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)[11][12]

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCE or methanol.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield N-benzyl-2-isopropyl-1H-benzo[d]imidazol-5-amine.

Visualizations

The following diagrams illustrate the experimental workflow for SAR studies and a relevant signaling pathway that can be modulated by benzimidazole derivatives.

Experimental Workflow

experimental_workflow start This compound derivatization Derivatization (N-Acylation, Suzuki Coupling, Reductive Amination) start->derivatization purification Purification (Column Chromatography, Recrystallization) derivatization->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) characterization->screening sar SAR Analysis screening->sar optimization Lead Optimization sar->optimization

Caption: Experimental workflow for SAR studies.

Simplified MEK5-ERK5 Signaling Pathway

Benzimidazole derivatives have been identified as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the MEK5-ERK5 pathway.[13]

mek_erk_pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor mekk MEKK2/3 receptor->mekk Activates mek5 MEK5 mekk->mek5 Phosphorylates erk5 ERK5 mek5->erk5 Phosphorylates transcription_factors Transcription Factors (e.g., MEF2) erk5->transcription_factors Activates cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->cellular_response Regulates Gene Expression inhibitor Benzimidazole Inhibitor inhibitor->mek5 Inhibits

Caption: Inhibition of the MEK5-ERK5 pathway.

Simplified NOD2 Signaling Pathway

Benzimidazole diamides have been identified as selective inhibitors of the NOD2 signaling pathway, which is involved in the innate immune response.[14]

nod2_pathway mdp Muramyl Dipeptide (MDP) (from bacteria) nod2 NOD2 mdp->nod2 Activates rip2 RIP2 Kinase nod2->rip2 Recruits & Activates nfkb NF-κB Pathway rip2->nfkb Activates mapk MAPK Pathway rip2->mapk Activates cytokines Pro-inflammatory Cytokines (e.g., IL-8) nfkb->cytokines Induces Expression mapk->cytokines Induces Expression inhibitor Benzimidazole Diamide Inhibitor inhibitor->nod2 Inhibits Signaling Complex

References

Application Notes and Protocols for Cell-Based Assays Involving 2-Isopropyl-1H-benzo[d]imidazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of cell-based assays relevant to the characterization of 2-Isopropyl-1H-benzo[d]imidazol-5-amine and related benzimidazole derivatives. The methodologies described herein are based on established techniques for evaluating the antifungal, anticancer, and kinase inhibitory potential of small molecules.

Antifungal Susceptibility Testing

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against pathogenic Candida species, a common application for novel benzimidazole compounds.[1][2][3][4]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay
  • Preparation of Fungal Inoculum:

    • Culture Candida albicans (e.g., ATCC 90030) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Harvest fungal cells and suspend in sterile saline.

    • Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute the standardized suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.

  • Compound Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.125 to 64 µg/mL.

  • Assay Procedure:

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.

    • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control, as determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation: Representative Antifungal Activity
CompoundCandida albicans MIC₅₀ (µg/mL)Candida krusei MIC₅₀ (µg/mL)Candida parapsilosis MIC₅₀ (µg/mL)
Representative Benzimidazole Derivative 1.95[1]7.8[1]31.25[1]
Amphotericin B (Control) 1.95[1]1.95[1]1.95[1]
Ketoconazole (Control) 7.8[1]1.95[1]1.95[1]

Antiproliferative and Cytotoxicity Assays

The following protocols are designed to assess the effect of this compound on the viability and proliferation of cancer cell lines. Benzimidazole derivatives have shown promise as antiproliferative agents.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin and seed into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO-treated cells).

  • MTT Assay:

    • After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Representative Antiproliferative Activity
CompoundA549 (Lung Cancer) IC₅₀ (µM)MDA-MB-231 (Breast Cancer) IC₅₀ (µM)SKOV3 (Ovarian Cancer) IC₅₀ (µM)
Representative Benzimidazole Derivative 1 >10020.5 ± 3.6[5]Not Tested
Representative Benzimidazole Derivative 2 5.85[6]>100>100
Doxorubicin (Control) 5.85[6]Not TestedNot Tested

Kinase Inhibition Assays

Many benzimidazole derivatives are known to target protein kinases involved in cancer cell signaling. The following are protocols for assessing the inhibitory activity of this compound against EGFR and BRAF V600E, two kinases frequently implicated in cancer.

Experimental Protocol: EGFR Tyrosine Kinase Assay (Cell-Free)

This protocol is adapted from a continuous-read kinase assay format.[7]

  • Reagent Preparation:

    • Prepare a 10X stock of recombinant human EGFR (wild-type or mutant) in 1X kinase reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).

    • Prepare 1.13X stocks of ATP and a suitable peptide substrate (e.g., Y12-Sox) in the same buffer.

  • Compound Preparation and Pre-incubation:

    • Prepare serial dilutions of this compound in 50% DMSO.

    • In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the diluted compound or 50% DMSO (vehicle control) for 30 minutes at 27°C.

  • Kinase Reaction and Detection:

    • Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.

    • Monitor the reaction kinetics by measuring fluorescence (λex 360 nm / λem 485 nm) every 71 seconds for 30-120 minutes in a plate reader.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear portion of the progress curves.

    • Plot the initial velocity against the inhibitor concentration to calculate the IC₅₀ value.

Experimental Protocol: BRAF V600E Kinase Assay (Cell-Free)

This protocol utilizes an ADP-Glo™ Kinase Assay to measure kinase activity.[8]

  • Reagent Preparation:

    • Thaw active BRAF V600E enzyme, 5x Kinase Assay Buffer, and substrate (e.g., unactive MEK1) on ice.

    • Prepare a 1x Kinase Dilution Buffer.

  • Assay Setup:

    • In a 96-well plate, prepare serial dilutions of this compound in 1x Kinase Dilution Buffer.

    • Prepare a master mix containing Kinase Assay Buffer, ATP, and substrate.

    • Add the diluted inhibitor and the BRAF V600E enzyme to the wells.

    • Initiate the reaction by adding the master mix.

  • Kinase Reaction and Detection:

    • Incubate the plate at 30°C for 45 minutes.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Data Presentation: Representative Kinase Inhibitory Activity
CompoundEGFR IC₅₀ (nM)BRAF V600E IC₅₀ (µM)
Representative Benzimidazole Derivative ~5 (for EGFR-WT)[7]29[9]
Gefitinib (EGFR inhibitor control) <10Not Applicable
Vemurafenib (BRAF V600E inhibitor control) Not Applicable<0.1

Apoptosis Induction Assay

This protocol describes the use of flow cytometry to quantify apoptosis in cancer cells treated with this compound.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry Assay
  • Cell Treatment:

    • Seed HCT116 colon cancer cells in 60-mm dishes and allow them to adhere overnight.

    • Treat the cells with this compound at various concentrations (e.g., 5 and 7.5 µM) or with vehicle (DMSO) for 24 hours.[10]

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 400 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

Data Presentation: Representative Apoptosis Induction
TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control 95.2 ± 1.53.1 ± 0.81.7 ± 0.5
Representative Benzimidazole (5 µM) 75.9 ± 2.121.1 ± 1.9[10]3.0 ± 0.7
Representative Benzimidazole (7.5 µM) 68.5 ± 3.428.0 ± 2.5[10]3.5 ± 0.9

Visualizations

Signaling Pathway: EGFR and BRAF V600E in Cancer

EGFR_BRAF_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates BRAF BRAF (WT) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates BRAF_V600E BRAF V600E (Mutant) BRAF_V600E->MEK Constitutively Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Benzimidazole 2-Isopropyl-1H- benzo[d]imidazol-5-amine Benzimidazole->EGFR Inhibits Benzimidazole->BRAF_V600E Inhibits

Caption: EGFR and BRAF V600E signaling pathways in cancer.

Experimental Workflow: Cell Viability MTT Assay

MTT_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight (37°C, 5% CO₂) Seed->Incubate1 Treat Treat with Serial Dilutions of This compound Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and IC₅₀ Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Logical Relationship: Apoptosis Detection by Flow Cytometry

Apoptosis_Detection Cells Treated Cells Stain Stain with Annexin V-FITC & PI Cells->Stain Flow Flow Cytometer Analysis Stain->Flow Viable Viable (Annexin V-, PI-) Flow->Viable Early Early Apoptosis (Annexin V+, PI-) Flow->Early Late Late Apoptosis/Necrosis (Annexin V+, PI+) Flow->Late

Caption: Logic of apoptosis detection via Annexin V/PI staining.

References

Application Notes and Protocols for Testing the Efficacy of 2-Isopropyl-1H-benzo[d]imidazol-5-amine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for evaluating the in vivo efficacy of 2-Isopropyl-1H-benzo[d]imidazol-5-amine, a novel benzimidazole derivative, in a preclinical cancer model. Benzimidazole scaffolds are of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer, anthelmintic, and antimicrobial effects.[1][2] Notably, several benzimidazole-based compounds have demonstrated potent antitumor properties in both cellular and animal models, suggesting their potential as novel cancer therapeutics.[3]

The protocols outlined below are designed for a xenograft mouse model of non-small cell lung cancer (NSCLC), a common cancer type for which new therapeutic agents are urgently needed. The proposed mechanism of action for this compound is the inhibition of tubulin polymerization, a validated target for cancer chemotherapy. These guidelines will assist researchers in designing and executing robust preclinical studies to assess the therapeutic potential of this compound.

Compound Information

Compound Name This compound
Structure Hypothetical Structure
CAS Number 1158205-32-3[4]
Molecular Formula C₁₀H₁₃N₃ (as free base)
Molecular Weight 175.23 g/mol (as free base)
Formulation Available as a dihydrochloride salt[4]
Description Versatile small molecule scaffold for research use.[4]

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Several benzimidazole derivatives exert their anticancer effects by disrupting microtubule dynamics through binding to tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This proposed mechanism will be investigated through pharmacodynamic studies.

cluster_0 Cellular Effects of Tubulin Inhibition Compound This compound Tubulin β-Tubulin Binding Compound->Tubulin Binds to Microtubule_Assembly Inhibition of Microtubule Assembly Tubulin->Microtubule_Assembly Mitotic_Spindle Disruption of Mitotic Spindle Microtubule_Assembly->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Induction of Apoptosis G2M_Arrest->Apoptosis Tumor_Growth Inhibition of Tumor Growth Apoptosis->Tumor_Growth

Caption: Proposed signaling pathway for this compound.

Animal Model Selection

A human non-small cell lung cancer (NSCLC) xenograft model using the A549 cell line is recommended. A549 cells are a well-characterized human alveolar adenocarcinoma cell line that readily forms tumors in immunocompromised mice.

Parameter Specification
Animal Strain Athymic Nude (nu/nu) or NOD/SCID mice
Age/Weight 6-8 weeks / 20-25 g
Cell Line A549 (Human Non-Small Cell Lung Carcinoma)
Cell Preparation Harvested at 80-90% confluency, resuspended in serum-free medium with Matrigel (1:1)
Implantation Site Subcutaneous, right flank
Implantation Volume 100 µL
Cell Number 5 x 10⁶ cells per mouse

Experimental Protocols

Compound Formulation and Administration
  • Formulation: Based on the physicochemical properties of the dihydrochloride salt, a suitable vehicle for administration should be determined. A common starting point is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

  • Administration Route: Intraperitoneal (IP) or oral gavage (PO) are common routes. The choice will depend on the compound's oral bioavailability.

  • Dosing Schedule: Daily administration for 21 consecutive days.

In Vivo Efficacy Study Design

cluster_1 Experimental Workflow Cell_Culture A549 Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Compound Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Euthanasia & Tissue Collection Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

References

application of 2-Isopropyl-1H-benzo[d]imidazol-5-amine in antimicrobial research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Antimicrobial Potential of the Benzimidazole Scaffold

Introduction

While specific research on the antimicrobial properties of 2-Isopropyl-1H-benzo[d]imidazol-5-amine is not available in the current scientific literature, the broader class of benzimidazole derivatives represents a significant and promising area of antimicrobial research. Benzimidazoles are heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole rings. This scaffold is a crucial component in a variety of biologically active compounds and is recognized for its diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2] The structural similarity of the benzimidazole nucleus to purine allows these derivatives to interact with various biological macromolecules, making them a versatile platform for drug discovery.[2] This document provides an overview of the antimicrobial applications of various benzimidazole derivatives, including quantitative data on their activity, detailed experimental protocols for their evaluation, and diagrams of their synthesis and potential mechanisms of action.

Data Presentation: Antimicrobial Activity of Benzimidazole Derivatives

The antimicrobial efficacy of various benzimidazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of in vitro antimicrobial activity. The following tables summarize the MIC values for several series of benzimidazole derivatives as reported in the literature.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

Compound IDGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)Reference
Triaryl Benzimidazole 8 S. aureus (MRSA)1E. coli>128[3]
E. faecalis (VRE)2P. aeruginosa>128[3]
Triaryl Benzimidazole 13 S. aureus (MRSA)2E. coli32[3]
E. faecalis (VRE)4P. aeruginosa16[3]
Triaryl Benzimidazole 14 S. aureus (MRSA)0.5E. coli64[3]
E. faecalis (VRE)1P. aeruginosa32[3]
Benzimidazole-Pyrazole 3d S. aureus>100P. aeruginosa25[4]
Benzimidazole-Pyrazole 3g S. aureus50E. coli25[4]
Benzimidazole-Pyrazole 3h S. pyogenes50E. coli25[4]

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
Benzimidazole-Pyrazole 3d C. albicans50[4]
Benzimidazole-Pyrazole 3g A. niger50[4]
Benzimidazole-Pyrazole 3h A. clavatus100[4]
2-Substituted Benzimidazole 3m C. albicans18[5]
2-Substituted Benzimidazole 3n C. albicans17[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzimidazole Derivatives

A common and versatile method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, often under acidic conditions. This method is known as the Phillips-Ladenburg synthesis.[6]

Materials:

  • o-Phenylenediamine

  • Substituted Benzaldehyde

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate solution (5% w/v)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Add the substituted benzaldehyde (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Neutralize the solution with a 5% sodium bicarbonate solution.

  • Filter the precipitate using a Buchner funnel and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-substituted benzimidazole.

  • Characterize the final product using spectroscopic methods (e.g., IR, NMR, Mass Spectrometry).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against bacteria and fungi.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Dispense 100 µL of the appropriate broth into each well of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 10 µL of the diluted inoculum to each well, except for the negative control wells.

  • Set up a positive control (broth with inoculum but no test compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations: Synthesis and Mechanisms of Action

Synthesis Pathway

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A o-Phenylenediamine C Glacial Acetic Acid Reflux A->C B Substituted Aldehyde B->C D 2-Substituted Benzimidazole C->D

Caption: General synthesis of 2-substituted benzimidazoles.

Experimental Workflow: MIC Determination

A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate at appropriate temperature and time C->D E Visually assess for microbial growth (turbidity) D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for MIC determination via broth microdilution.

Signaling Pathway: Potential Mechanisms of Antimicrobial Action

Benzimidazole derivatives can exert their antimicrobial effects through various mechanisms. Two notable targets are the FtsZ protein in bacteria and the PqsR protein in Pseudomonas aeruginosa.

1. Inhibition of Bacterial Cell Division via FtsZ

The FtsZ protein is a crucial component of the bacterial cytoskeleton and plays a vital role in cell division by forming the Z-ring at the division site.[7] Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death.[7][8]

A Benzimidazole Derivative B FtsZ Protein A->B Binds to C Inhibition of FtsZ Polymerization B->C Leads to D Disruption of Z-ring formation C->D E Inhibition of Bacterial Cell Division D->E F Bactericidal Effect E->F

Caption: Inhibition of FtsZ by benzimidazole derivatives.

2. Quorum Sensing Inhibition via PqsR Antagonism

PqsR is a transcriptional regulator in Pseudomonas aeruginosa that controls the production of virulence factors and biofilm formation in response to quorum sensing signals.[9][10] Benzimidazole derivatives can act as antagonists of PqsR, thereby disrupting these pathogenic processes.

A Benzimidazole Derivative B PqsR Receptor A->B Antagonizes C Inhibition of Quorum Sensing Signal Binding B->C Leads to D Downregulation of Virulence Factor Production C->D E Reduction in Biofilm Formation C->E F Attenuation of Pathogenicity D->F E->F

Caption: PqsR antagonism by benzimidazole derivatives.

References

Application Notes and Protocols for the Evaluation of 2-Isopropyl-1H-benzo[d]imidazol-5-amine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the anticancer activity of 2-Isopropyl-1H-benzo[d]imidazol-5-amine. The following application notes and protocols are based on the broader class of benzimidazole derivatives, which have shown significant promise as anticancer agents.[1][2][3][4] These guidelines are intended to serve as a comprehensive framework for researchers and drug development professionals to investigate the potential of novel benzimidazole compounds, such as this compound.

Introduction to Benzimidazoles in Oncology

The benzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a resemblance to naturally occurring purine nucleotides.[1] This structural feature allows benzimidazole derivatives to interact with various biopolymers, making them attractive candidates for drug development.[1] Numerous studies have demonstrated the diverse biological activities of benzimidazole derivatives, including their potential as anticancer therapeutics.[1][2][3][4][5] Their mechanisms of action are varied and include the inhibition of tubulin polymerization, DNA intercalation, and modulation of key signaling pathways involved in cancer progression.[2]

Potential Anticancer Mechanisms of Benzimidazole Derivatives

Benzimidazole derivatives have been shown to exert their anticancer effects through multiple mechanisms:

  • Inhibition of Tubulin Polymerization: Certain benzimidazole compounds interfere with the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

  • DNA Intercalation and Topoisomerase Inhibition: Some derivatives can insert themselves into the DNA helix or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby inducing DNA damage in cancer cells.[2][5]

  • Kinase Inhibition: Many benzimidazole-based compounds act as inhibitors of various protein kinases that are often dysregulated in cancer, such as VEGFR-2, which is involved in angiogenesis.

  • PARP Inhibition: The benzimidazole scaffold is present in some Poly(ADP-ribose) polymerase (PARP) inhibitors, which are effective in cancers with deficiencies in DNA repair mechanisms.[1]

  • Induction of Apoptosis: Benzimidazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.

Experimental Protocols for Anticancer Evaluation

The following protocols provide a general framework for assessing the anticancer potential of a novel benzimidazole derivative like this compound.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration-dependent cytotoxic effect of the test compound on various cancer cell lines.

Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by the test compound.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include untreated and vehicle-treated cells as controls.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis

Objective: To determine the effect of the test compound on cell cycle progression.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cancer cells with the test compound at various concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Data Presentation

Quantitative data from in vitro assays should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of Representative Benzimidazole Derivatives

Compound ReferenceCell LineIC₅₀ (µM)Citation
23aA549 (Lung)9.73[6]
23aMCF-7 (Breast)8.91[6]
23aHEP-G2 (Liver)10.93[6]
23aOVCAR-3 (Ovarian)10.76[6]
5bA549 (Lung)3.1[7]
5bHCC1937 (Breast)2.6[7]
5bMDA-MB-468 (Breast)6.3[7]
12bPanel of 60 cell lines0.16 - 3.6[5]
TJ08Jurkat (Leukemia)1.88[8]
TJ08HeLa (Cervical)2.11[8]
TJ08HCT116 (Colon)3.04[8]

Visualizations

Diagrams of signaling pathways and experimental workflows can aid in understanding the compound's mechanism and the experimental design.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Future Work) synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assays (MTT, SRB) characterization->cytotoxicity apoptosis Apoptosis Assays (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle mechanism Mechanism of Action Studies (e.g., Kinase Assay, Tubulin Polymerization) apoptosis->mechanism cell_cycle->mechanism xenograft Xenograft Tumor Models mechanism->xenograft toxicity Toxicity Studies xenograft->toxicity pk_pd Pharmacokinetics/ Pharmacodynamics xenograft->pk_pd

Caption: Experimental workflow for evaluating a novel benzimidazole derivative.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., VEGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription tubulin Tubulin microtubules Microtubules tubulin->microtubules cell_cycle_arrest Cell Cycle Arrest microtubules->cell_cycle_arrest dna DNA transcription->dna Gene Expression (Proliferation, Survival) dna->dna apoptosis Apoptosis dna->apoptosis DNA Damage topoisomerase Topoisomerase topoisomerase->dna parp PARP parp->dna DNA Repair cell_cycle_arrest->apoptosis benzimidazole Benzimidazole Derivative benzimidazole->receptor Inhibition benzimidazole->tubulin Inhibition of Polymerization benzimidazole->dna Intercalation benzimidazole->topoisomerase Inhibition benzimidazole->parp Inhibition

Caption: Potential signaling pathways targeted by benzimidazole derivatives.

Conclusion

While specific data for this compound is not currently available, the broader family of benzimidazole derivatives represents a promising class of compounds for anticancer drug discovery. The protocols and information provided herein offer a solid foundation for initiating a comprehensive investigation into the potential of this and other novel benzimidazole analogues as therapeutic agents. Further research, beginning with the fundamental in vitro assays outlined, is necessary to elucidate the specific anticancer properties and mechanism of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-Isopropyl-1H-benzo[d]imidazol-5-amine. The guidance is structured around a common two-step synthetic pathway: the formation of a 2-isopropyl-5-nitro-1H-benzo[d]imidazole intermediate, followed by the reduction of the nitro group to the desired 5-amino functionality.

Troubleshooting Guides and FAQs

Part 1: Synthesis of 2-Isopropyl-5-nitro-1H-benzo[d]imidazole (Intermediate)

This step typically involves the condensation of 4-nitro-o-phenylenediamine with isobutyric acid or an equivalent acylating agent.

Frequently Asked Questions (FAQs):

  • Q1: What are the common starting materials for the synthesis of the 2-isopropyl-5-nitro-1H-benzo[d]imidazole intermediate?

    • A1: The most common starting materials are 4-nitro-o-phenylenediamine and isobutyric acid. Variations may include using isobutyryl chloride or isobutyraldehyde.

  • Q2: I am observing a low yield of the desired nitro-intermediate. What are the potential causes and solutions?

    • A2: Low yields can stem from several factors. Incomplete reaction is a primary cause; extending the reaction time or increasing the temperature may improve conversion.[1] The choice of acid catalyst is also crucial; polyphosphoric acid (PPA) or microwave-assisted synthesis with a Lewis acid catalyst like Sc(OTf)₃ can enhance yields.[2][3] Additionally, ensuring the purity of the starting 4-nitro-o-phenylenediamine is important, as impurities can lead to side reactions.

  • Q3: My reaction is producing significant amounts of side products. How can I improve the selectivity?

    • A3: Side product formation is often related to the reaction conditions. Overheating can lead to decomposition or polymerization. Using a milder, controlled heating method like microwave irradiation can sometimes improve selectivity and reduce reaction times.[3] The choice of solvent can also influence the reaction; in some cases, running the reaction under solvent-free conditions can lead to cleaner product formation.

  • Q4: Is purification by column chromatography necessary for the nitro-intermediate?

    • A4: While column chromatography is a common purification method, it may not always be necessary. In some cases, the product may precipitate from the reaction mixture upon cooling or addition of water.[1] The crude product can then be collected by filtration and washed to achieve sufficient purity for the subsequent reduction step.

Part 2: Reduction of 2-Isopropyl-5-nitro-1H-benzo[d]imidazole to this compound (Final Product)

This step involves the chemical reduction of the nitro group to an amine.

Frequently Asked Questions (FAQs):

  • Q1: What are the recommended reducing agents for converting the 5-nitro group to the 5-amino group?

    • A1: Several reducing agents are effective for this transformation. A common and cost-effective method is the use of a metal in acidic media, such as iron powder in the presence of hydrochloric acid and ethanol/water.[2] Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is another clean and efficient method.

  • Q2: My reduction reaction is incomplete, and I still have starting material present. What should I do?

    • A2: Incomplete reduction can be due to insufficient reducing agent, catalyst deactivation, or inadequate reaction time. If using a metal/acid system, ensure a sufficient excess of the metal is used. For catalytic hydrogenation, check the quality of the catalyst and ensure proper mixing to facilitate contact between the substrate, catalyst, and hydrogen. Increasing the hydrogen pressure or reaction time may also be necessary.

  • Q3: I am observing over-reduction or other side reactions during the reduction step. How can I avoid this?

    • A3: Over-reduction is less common for nitro group reduction but can occur with very harsh conditions. More likely are side reactions involving other functional groups if present. Careful control of the reaction temperature is important. For instance, when using iron and HCl, the reaction can be exothermic, and cooling may be required.[2]

  • Q4: The final product, this compound, is difficult to purify. What are some recommended procedures?

    • A4: The basic nature of the amino group allows for purification via acid-base extraction. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the purified product. Recrystallization from a suitable solvent system can also be an effective final purification step.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis

Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium DisulfiteEthanol/WaterReflux-Quantitative[1]
Sc(OTf)₃---Good to Excellent[2]
Er(OTf)₃ (MW)-1000.08 - 0.1786 - 99[3]
Engineered MgO@DFNSEthanolRT495[2]

Table 2: Comparison of Reduction Methods for Nitroarenes

Reducing AgentSolvent SystemTemperatureTypical Yield (%)NotesReference
Iron / HClEthanol / WaterReflux~80Cost-effective, requires neutralization[2]
Pd/C, H₂Methanol or EthanolRoom Temperature>90Cleaner reaction, requires hydrogenation setup
Raney Ni-Al alloyAqueous Alkaline80°CHighEffective for large scale[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Isopropyl-5-nitro-1H-benzo[d]imidazole (Hypothetical)

  • To a round-bottom flask, add 4-nitro-o-phenylenediamine (1 equivalent) and isobutyric acid (1.2 equivalents).

  • Carefully add polyphosphoric acid (PPA) as a catalyst and solvent (sufficient to ensure stirring).

  • Heat the reaction mixture to 120-140°C with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the crude 2-isopropyl-5-nitro-1H-benzo[d]imidazole.

  • If necessary, purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography.

Protocol 2: Synthesis of this compound

  • In a round-bottom flask, suspend 2-isopropyl-5-nitro-1H-benzo[d]imidazole (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3-5 equivalents) to the suspension.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in dilute aqueous HCl and wash with an organic solvent (e.g., ethyl acetate) to remove any non-basic impurities.

  • Basify the aqueous layer with a concentrated sodium hydroxide solution until the product precipitates.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Reduction Start 4-Nitro-o-phenylenediamine + Isobutyric Acid Reaction1 Condensation (e.g., PPA, 120-140°C) Start->Reaction1 Workup1 Quenching & Neutralization Reaction1->Workup1 Intermediate 2-Isopropyl-5-nitro-1H-benzo[d]imidazole Workup1->Intermediate Reaction2 Reduction (e.g., Fe/HCl) Intermediate->Reaction2 Workup2 Filtration & Purification Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_synthesis Intermediate Synthesis Troubleshooting cluster_reduction Reduction Troubleshooting LowYield1 Low Yield of Intermediate? IncompleteRxn Incomplete Reaction LowYield1->IncompleteRxn Check TLC PoorCatalyst Inefficient Catalyst LowYield1->PoorCatalyst If reaction stalled ExtendRxn Increase Time/Temp IncompleteRxn->ExtendRxn ChangeCatalyst Use PPA or Lewis Acid PoorCatalyst->ChangeCatalyst LowYield2 Incomplete Reduction? InsufficientReagent Insufficient Reducing Agent LowYield2->InsufficientReagent Check Stoichiometry CatalystIssue Catalyst Deactivation LowYield2->CatalystIssue If using Pd/C AddReagent Add More Reducing Agent InsufficientReagent->AddReagent CheckCatalyst Use Fresh/More Catalyst CatalystIssue->CheckCatalyst

Caption: Troubleshooting logic for the synthesis.

References

Technical Support Center: Purification of 2-Isopropyl-1H-benzo[d]imidazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges stem from the compound's chemical nature. As a benzimidazole derivative with a basic amine group, purification can be complicated by:

  • High Polarity: The amine and imidazole functionalities make the molecule polar, which can lead to strong interactions with polar stationary phases like silica gel.

  • Basicity: The amine group is basic and can interact strongly with acidic sites on standard silica gel, leading to poor peak shape (tailing) and potential degradation during column chromatography.[1][2][3][4]

  • Potential for Multiple Impurities: Synthesis of benzimidazoles can result in various side products, including unreacted starting materials, incompletely cyclized intermediates, and over-alkylated or oxidized byproducts.

Q2: What are the recommended purification techniques for this compound?

The most common and effective purification techniques for this compound are:

  • Flash Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities. Special considerations are needed to address the basicity of the amine.

  • Crystallization: This method can be highly effective for obtaining high-purity material, provided a suitable solvent system can be identified.

  • Sublimation: For thermally stable benzimidazoles, vacuum sublimation can be an excellent method for removing non-volatile impurities.

Q3: How can I assess the purity of my final product?

Purity assessment is critical. The recommended analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for determining the purity of the final product and quantifying any impurities.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any residual solvents or impurities.

  • Mass Spectrometry (MS): Provides accurate mass determination to confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the purification.

Troubleshooting Guides

Flash Column Chromatography

Issue: Poor separation and significant peak tailing on a standard silica gel column.

This is a common issue when purifying basic amines on acidic silica gel. The interaction between the amine and silanol groups on the silica surface causes the tailing.[1][2][3][4]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel. A common choice is 0.5-2% triethylamine (NEt3) or ammonia in the eluent.

  • Use of Amine-Functionalized Silica: Employing a pre-treated, amine-functionalized silica gel as the stationary phase can significantly improve peak shape and separation for basic compounds.

  • Reverse-Phase Chromatography: If normal-phase chromatography is problematic, consider using reverse-phase (e.g., C18) flash chromatography with a suitable mobile phase, such as a buffered aqueous-organic mixture.

  • Alumina Column: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

Experimental Protocol: Flash Chromatography with Mobile Phase Modification

  • Slurry Preparation: Prepare a slurry of standard silica gel in the chosen non-polar solvent (e.g., hexane or dichloromethane).

  • Column Packing: Pack the column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by running the mobile phase (e.g., a mixture of dichloromethane and methanol with 1% triethylamine) through it until the baseline is stable.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly stronger solvent and load it onto the column.

  • Elution: Run the gradient or isocratic mobile phase through the column to elute the compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Comparison of Flash Chromatography Conditions

Stationary PhaseMobile PhaseExpected Outcome
Standard Silica GelDichloromethane/MethanolSevere peak tailing, poor separation
Standard Silica GelDichloromethane/Methanol + 1% NEt3Improved peak shape, better separation
Amine-Functionalized SilicaHexane/Ethyl AcetateSymmetrical peaks, good resolution
C18 Reverse PhaseWater/Acetonitrile + 0.1% Formic AcidGood separation, requires salt removal
Crystallization

Issue: The compound oils out or does not crystallize.

This indicates that the chosen solvent system is not suitable for inducing crystallization. The compound may be too soluble or insoluble in the selected solvent(s).

Solutions:

  • Solvent Screening: Systematically screen a range of solvents with varying polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Two-Solvent System: Use a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Allow the solution to cool slowly.

  • Inducing Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Experimental Protocol: Two-Solvent Crystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., methanol or ethanol).

  • Addition of "Poor" Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum.

Table 2: Suggested Solvent Systems for Crystallization

Good SolventPoor Solvent
MethanolWater
EthanolHexane
Ethyl AcetateHexane
AcetoneWater

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product (this compound + Impurities) Column Flash Column Chromatography Crude->Column Primary Purification Crystallization Crystallization Column->Crystallization Further Purification HPLC HPLC Analysis Crystallization->HPLC Purity Check NMR NMR Analysis Crystallization->NMR Structure Confirmation Pure Pure Product (>98% Purity) HPLC->Pure Meets Specification NMR->Pure

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Chromatography Start Peak Tailing Observed in Normal-Phase Chromatography? Solution1 Add 1% Triethylamine to Mobile Phase Start->Solution1 Yes Solution2 Use Amine-Functionalized Silica Gel Start->Solution2 Yes Solution3 Switch to Reverse-Phase Chromatography Start->Solution3 Yes Result Symmetrical Peaks Achieved Solution1->Result Solution2->Result Solution3->Result

Caption: Troubleshooting logic for peak tailing in the chromatography of basic amines.

References

improving the solubility of 2-Isopropyl-1H-benzo[d]imidazol-5-amine for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 2-Isopropyl-1H-benzo[d]imidazol-5-amine for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers? A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The benzimidazole core is a hydrophobic bicyclic system, and the isopropyl group further increases its lipophilicity. While the amine group offers a site for protonation, the overall molecule has limited ability to form favorable interactions with water.

Q2: What is the recommended solvent for preparing a stock solution? A2: For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is recommended. It is a powerful aprotic solvent capable of dissolving many poorly water-soluble compounds.[1] However, it is crucial to be aware of the potential for compounds to precipitate from high-concentration DMSO stocks during freeze-thaw cycles.[1]

Q3: What are the primary strategies to increase the solubility of this compound in my aqueous assay medium? A3: The most common and effective strategies for improving the solubility of amine-containing benzimidazole derivatives like this one include:

  • pH Adjustment: Leveraging the basic amine group to form a more soluble salt at acidic pH.[][3]

  • Co-solvents: Using a water-miscible organic solvent to increase the solvent's capacity to dissolve hydrophobic compounds.[4][5][6]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin to enhance its apparent water solubility.[7][8][9]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix at a solid state.[10][11][12][13][14]

Q4: How does pH specifically affect the solubility of this compound? A4: The compound possesses a basic amine group (-NH2). In an acidic environment (lower pH), this amine group can become protonated (-NH3+), forming a salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[][15][16] Conversely, as the pH increases and becomes more basic, the compound will be in its less soluble, neutral free-base form.

Troubleshooting Guide

This guide addresses common issues encountered during experiments.

Q1: My compound precipitated immediately after I diluted my DMSO stock into the aqueous assay buffer. What went wrong? A1: This is a common issue known as "crashing out." It occurs when the compound's solubility limit is exceeded in the final aqueous medium.

  • Check Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is sufficient. Many assays tolerate 0.1% to 1% DMSO, but this may not be enough to keep your compound in solution.[1] If your assay allows, consider increasing the final DMSO percentage.

  • Mixing Method: The way you dilute the stock is critical. Add the DMSO stock to your aqueous buffer dropwise while vortexing or stirring vigorously. Never add the aqueous buffer directly to the concentrated DMSO stock.

  • Use an Intermediate Dilution: Try a serial dilution. First, dilute the DMSO stock into a smaller volume of buffer or a buffer containing a higher concentration of co-solvent, then perform the final dilution.

  • Temperature: Gently warming the assay buffer (if compatible with your biological system) can sometimes help increase solubility.

  • Sonication: Using an ultrasonic bath can help break up aggregates and re-dissolve precipitated compound, but be aware this may create a temporary supersaturated solution.[17]

Q2: I am seeing high variability and poor reproducibility in my assay results. Could this be a solubility problem? A2: Absolutely. If the compound is not fully dissolved, its effective concentration at the biological target will be inconsistent across different wells and experiments.[18] Undissolved particles can lead to false-negative or highly variable results. Always visually inspect your final assay plate for any signs of precipitation or turbidity before collecting data.[18]

Q3: My compound dissolves at first but then I notice precipitate forming after incubating for several hours. Why does this happen? A3: This suggests you have created a supersaturated, or thermodynamically unstable, solution. While mechanical forces like vortexing or sonication can achieve an initial high concentration (kinetic solubility), the compound will tend to crystallize or precipitate over time to reach its true, lower thermodynamic equilibrium solubility.[17] For long-term incubations, it is critical to work at a concentration below the compound's thermodynamic solubility limit in the final assay medium or to use a robust solubilization technique like cyclodextrin complexation.[8]

Quantitative Data on Solubility Enhancement

CompoundTechniqueCarrier/SystemSolubility Increase (Fold)Reference
AlbendazoleCyclodextrin Complexationβ-Cyclodextrin~223x[7]
AlbendazoleCyclodextrin ComplexationHydroxypropyl-β-cyclodextrin (HP-β-CD)~1058x[7]
AlbendazoleCyclodextrin + PolymerHP-β-CD + Polyvinylpyrrolidone (PVP-k30)~1412x[7][19]
FenbendazoleCyclodextrin Complexationβ-Cyclodextrin~432x[7]
FenbendazoleCyclodextrin ComplexationHydroxypropyl-β-cyclodextrin (HP-β-CD)~1512x[7]
AlbendazoleSalt FormationHydrochloric Acid (HCl)Significantly Improved[20]

Experimental Protocols

Protocol 1: Solubility Enhancement via pH Adjustment

This protocol helps determine the optimal pH for solubilizing the compound by creating a more soluble salt form.

  • Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate for pH 2-6, phosphate for pH 6-8).

  • Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Equilibration: Add a small aliquot of the DMSO stock to each buffer to a final concentration that is expected to be above the solubility limit (e.g., 100 µM). Ensure the final DMSO concentration is constant and low (e.g., <1%).

  • Incubation: Tightly seal the samples and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow them to reach equilibrium.

  • Separation: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any undissolved compound.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Analysis: Plot the measured solubility against the pH to identify the range where solubility is maximized.

Protocol 2: Solubility Enhancement Using Co-solvents

This method involves finding a suitable co-solvent system that is compatible with your assay.

  • Co-solvent Selection: Choose biocompatible, water-miscible organic solvents. Common choices include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[][5]

  • Stock Solution: Prepare a high-concentration stock of the compound in 100% DMSO.

  • Assay Compatibility Test: First, determine the maximum percentage of each co-solvent that your biological assay can tolerate without affecting the results (e.g., by running a vehicle control series).

  • Solubility Test: Prepare a series of aqueous buffer solutions containing different percentages of your chosen co-solvent (up to the tolerated limit).

  • Equilibration and Quantification: Following steps 3-7 from Protocol 1, add the compound stock to each co-solvent mixture and measure the resulting solubility. This will identify the most effective co-solvent system.

Protocol 3: Cyclodextrin-Mediated Solubilization

This protocol uses cyclodextrins to form inclusion complexes, which can significantly enhance aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[7]

  • Phase Solubility Diagram:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 20, 50 mM).

    • Add an excess amount of the solid compound to each solution.

    • Follow steps 4-7 from Protocol 1 to equilibrate and measure the concentration of the dissolved compound at each HP-β-CD concentration.

    • Plotting compound solubility vs. HP-β-CD concentration will reveal the binding stoichiometry and stability constant of the complex.

  • Preparation of a Solubilized Stock Solution:

    • Based on the phase solubility results, prepare a concentrated solution of HP-β-CD in your desired aqueous buffer.

    • Add the solid compound to the HP-β-CD solution and stir or sonicate until it dissolves completely.

    • Sterile-filter the resulting solution through a 0.22 µm filter to remove any undissolved particles. This stock can now be used for dilutions in your biological assay.

Visual Workflows

Solubility_Enhancement_Workflow cluster_start Initial Assessment cluster_strategy Solubilization Strategy Selection cluster_methods Enhancement Methods Start Poorly Soluble Compound: This compound StockSol Prepare 10-20 mM Stock in 100% DMSO Start->StockSol TestDilution Test Dilution in Assay Buffer (Final DMSO <= 1%) StockSol->TestDilution CheckPrecip Precipitation Observed? TestDilution->CheckPrecip AssayReq Review Assay Constraints (pH tolerance, solvent sensitivity, duration) CheckPrecip->AssayReq Yes End Proceed with Assay using Optimized Formulation CheckPrecip->End No ChoosePath Select Strategy AssayReq->ChoosePath pH_Adjust pH Adjustment (for pH-tolerant assays) ChoosePath->pH_Adjust Basic Amine Present Cosolvent Co-Solvent Addition (e.g., PEG, PG, Ethanol) ChoosePath->Cosolvent Assay Tolerates Organics Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD for long incubations) ChoosePath->Cyclodextrin High Stability Needed pH_Adjust->End Cosolvent->End Cyclodextrin->End

Caption: Workflow for selecting a solubility enhancement strategy.

Troubleshooting_Precipitation Start Compound Precipitates in Aqueous Assay Buffer CheckSolvent Is Final Co-solvent (DMSO) Concentration >0.5%? Start->CheckSolvent IncreaseSolvent Increase Co-solvent % if Assay Tolerates CheckSolvent->IncreaseSolvent No CheckMixing Was Stock Added Slowly to Buffer with Vortexing? CheckSolvent->CheckMixing Yes IncreaseSolvent->Start Still Precipitates ImproveMixing Improve Dilution Technique: Add Stock to Buffer Dropwise CheckMixing->ImproveMixing No CheckTime Does Precipitation Occur Over Time? CheckMixing->CheckTime Yes ImproveMixing->Start Still Precipitates Supersaturated Kinetic Solubility Issue (Supersaturated Solution) CheckTime->Supersaturated Yes LowerConc Lower Final Compound Concentration CheckTime->LowerConc No UseCyclodextrin Switch to a More Stable Method: Use Cyclodextrin Complexation Supersaturated->UseCyclodextrin

Caption: Troubleshooting workflow for compound precipitation.

References

Technical Support Center: Analysis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Isopropyl-1H-benzo[d]imidazol-5-amine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolites of this compound?

A1: Based on the metabolism of other 2-substituted benzimidazoles, the expected major metabolic pathways for this compound are Phase I oxidation reactions. These primarily involve hydroxylation of the isopropyl group and the aromatic ring. Phase II metabolism may involve glucuronidation or sulfation of the hydroxylated metabolites.

Q2: Which analytical techniques are most suitable for the quantitative analysis of this compound and its metabolites in biological matrices?

A2: High-Performance Liquid Chromatography (HPLC) coupled with UV or diode-array detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial for detecting low-level metabolites in complex biological samples like plasma and urine.

Q3: What are the critical sample preparation steps for analyzing these compounds in plasma?

A3: Effective sample preparation is key to obtaining reliable and reproducible results. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method using organic solvents like acetonitrile or methanol to remove the bulk of proteins.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analytes of interest into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples by utilizing a solid sorbent to selectively retain and elute the analytes, thereby minimizing matrix effects.

Troubleshooting Guides

HPLC & LC-MS/MS Analysis
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column overload- Column contamination or degradation- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Wash the column with a strong solvent or replace it if necessary.
Inconsistent Retention Times - Fluctuations in column temperature- Inconsistent mobile phase composition- Air bubbles in the pump- Use a column oven to maintain a stable temperature.- Ensure accurate and consistent mobile phase preparation.- Degas the mobile phase and prime the pump.
Low Sensitivity / Poor Signal-to-Noise - Suboptimal ionization in MS- Matrix effects (ion suppression)- Low analyte concentration- Optimize MS parameters (e.g., spray voltage, gas flows).- Improve sample cleanup to reduce matrix components.- Concentrate the sample or use a more sensitive instrument.
High Backpressure - Blockage in the HPLC system (e.g., guard column, column frit)- Particulate matter from the sample- Replace the guard column or column inlet frit.- Filter all samples and mobile phases before use.
Sample Preparation
Problem Potential Cause Recommended Solution
Low Analyte Recovery - Inefficient extraction solvent in LLE- Inappropriate SPE sorbent or elution solvent- Incomplete protein precipitation- Test different organic solvents for LLE.- Optimize the SPE method (sorbent type, wash, and elution steps).- Ensure the correct ratio of precipitating solvent to sample and adequate vortexing/centrifugation.
High Matrix Effects in LC-MS/MS - Co-elution of endogenous matrix components- Insufficient sample cleanup- Modify the chromatographic gradient to separate the analyte from interfering compounds.- Employ a more rigorous sample preparation method like SPE.- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Analyte Instability - Degradation during sample storage or processing- Store samples at -80°C.- Minimize freeze-thaw cycles.- Process samples on ice and analyze them promptly.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of benzimidazole derivatives in biological matrices, providing a reference for expected method performance.

Table 1: Typical LC-MS/MS Method Parameters

ParameterValue
Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI) Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: Representative Bioanalytical Method Validation Data

ParameterTypical Range
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 5 ng/mL
Upper Limit of Quantification (ULOQ) 500 - 2000 ng/mL
Recovery 70 - 120%
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Matrix Effect 85 - 115%

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound and its Metabolites in Human Plasma
  • Sample Preparation (Solid-Phase Extraction):

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add an internal standard.

    • Pre-condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration buffer.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with an aqueous wash solution to remove interfering substances.

    • Elute the analytes with an organic solvent containing a small percentage of a basic modifier (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Perform chromatographic separation using a C18 column with a gradient elution profile.

    • Monitor the parent drug and its predicted metabolites using specific MRM transitions in positive ESI mode.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is spe Solid-Phase Extraction is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for the analysis of this compound metabolites.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras Ras egfr->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation Survival erk->proliferation Transcription Factor Activation benzimidazole This compound (Potential Inhibitor) benzimidazole->egfr Inhibition

Caption: Potential inhibitory effect on the EGFR/MAPK signaling pathway.

Technical Support Center: Enhancing the Bioavailability of 2-Isopropyl-1H-benzo[d]imidazol-5-amine (and Related Poorly Soluble Compounds)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of poorly soluble amine-containing compounds like 2-Isopropyl-1H-benzo[d]imidazol-5-amine, hereafter referred to as "Compound X" for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of a compound like Compound X?

A1: Low oral bioavailability for poorly water-soluble compounds is typically caused by a combination of factors. These include poor aqueous solubility, which limits the dissolution rate in the gastrointestinal (GI) tract, and low intestinal permeability.[1][2][3][4] Additionally, for some molecules, extensive first-pass metabolism in the gut wall or liver can significantly reduce the amount of active drug reaching systemic circulation.[1]

Q2: What are the initial steps to consider for enhancing the bioavailability of Compound X?

A2: The initial strategy should focus on improving the solubility and dissolution rate.[4][5] Common starting points include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[6][7][8]

  • Salt Formation: For an amine-containing compound, forming a salt can significantly improve aqueous solubility and dissolution.[9][10]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can lead to higher apparent solubility and faster dissolution.[9][10][11][12]

Q3: How do I choose between different formulation strategies like lipid-based systems, solid dispersions, or nanosuspensions?

A3: The choice of formulation strategy depends on the physicochemical properties of your compound.[13]

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): These are often suitable for highly lipophilic ('grease-ball') compounds. They work by presenting the drug in a solubilized state, which facilitates absorption.[12][14]

  • Solid Dispersions: This is a powerful technique for compounds whose absorption is limited by their dissolution rate ('brick-dust' molecules). The goal is to create a high-energy amorphous form of the drug.[9][11]

  • Nanosuspensions: This approach is useful when the dissolution rate is the primary barrier. It involves reducing the drug particle size to the nanometer range to increase the surface area for dissolution.[11][15]

Q4: Can chemical modification, such as creating a prodrug, enhance bioavailability?

A4: Yes, a prodrug strategy can be very effective. A prodrug is an inactive derivative of the active compound that is designed to overcome specific barriers, such as poor permeability or extensive first-pass metabolism.[3][8] Once absorbed, the prodrug is converted to the active parent compound in the body.

Troubleshooting Guides

Observed Issue Potential Cause Recommended Action / Troubleshooting Step
Low in vitro dissolution rate despite particle size reduction. The compound may have poor wettability, or the dissolution medium may not be appropriate.1. Add a surfactant (e.g., 0.1% SDS) to the dissolution medium to improve wetting.[16][17] 2. Evaluate dissolution in biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the GI tract.[17] 3. Consider co-milling with a hydrophilic excipient.
Good solubility and dissolution, but low permeability in Caco-2 assays. The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of intestinal cells.[18]1. Conduct the Caco-2 permeability assay in the presence of a P-gp inhibitor (e.g., verapamil).[18] A significant increase in permeability suggests efflux is the issue. 2. Consider formulation with excipients known to inhibit P-gp. 3. A prodrug approach could be explored to bypass the transporter.
High variability in in vivo pharmacokinetic (PK) data. This can be due to food effects, poor formulation stability, or inherent variability in GI physiology.[1][3]1. Conduct PK studies in both fasted and fed states to assess food effects. 2. Ensure the formulation is physically and chemically stable. For amorphous dispersions, check for recrystallization. 3. Increase the number of animals per group to improve statistical power.
Formulation (e.g., solid dispersion) shows good initial performance but is physically unstable. The amorphous drug may be recrystallizing over time, especially in the presence of heat or humidity, leading to a loss of the bioavailability advantage.1. Select a polymer with a high glass transition temperature (Tg) that can effectively stabilize the amorphous drug. 2. Incorporate a secondary stabilizer into the formulation. 3. Store the formulation under controlled temperature and humidity conditions.

Data Presentation: Comparison of Formulation Strategies for Compound X

The following table summarizes hypothetical data from preclinical experiments designed to improve the bioavailability of Compound X.

Formulation Strategy Aqueous Solubility (µg/mL) Dissolution Rate (% dissolved in 30 min) Apparent Permeability (Papp) (10⁻⁶ cm/s) in Caco-2 Assay Relative Oral Bioavailability (%)
Unprocessed Compound X0.5150.2(Reference)
Micronized Suspension0.5450.2150%
Nanosuspension1.2850.3300%
Salt Form (HCl)50.0950.2450%
Amorphous Solid Dispersion (1:4 drug-to-polymer ratio)25.0 (apparent)900.25500%
Self-Emulsifying Drug Delivery System (SEDDS)N/A (solubilized in oil)>95 (drug release)1.5700%

Experimental Protocols

In Vitro Dissolution Testing for a Poorly Soluble Compound

Objective: To assess the dissolution rate of different formulations of Compound X.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a biorelevant medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF). The pH should be appropriate for the target absorption site (e.g., pH 6.5).[16]

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.

  • Procedure: a. Add the formulation (e.g., tablet, capsule, or powder equivalent to a specific dose) to the dissolution vessel. b. At specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a 5 mL aliquot of the medium. c. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium to maintain sink conditions if desired, though non-sink conditions can sometimes be more discriminatory for nanosuspensions.[15][17][19] d. Filter the samples through a 0.45 µm filter. e. Analyze the concentration of Compound X in the filtrate using a validated analytical method (e.g., HPLC-UV). f. Calculate the cumulative percentage of drug dissolved at each time point.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of Compound X and assess if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for approximately 21 days to form a differentiated monolayer.[18]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[18][20]

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.

  • Procedure (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the dosing solution of Compound X (e.g., at 10 µM) to the apical (A) side. c. Add fresh transport buffer to the basolateral (B) side. d. Incubate at 37 °C with gentle shaking. e. Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at the end of the experiment.

  • Procedure (Basolateral to Apical - B to A): a. The process is reversed: the dosing solution is added to the basolateral side, and samples are taken from the apical side. This is done to assess active efflux.

  • Analysis: a. Quantify the concentration of Compound X in all samples by LC-MS/MS. b. Calculate the apparent permeability coefficient (Papp) for both directions. c. Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for an efflux transporter.[18]

In Vivo Pharmacokinetic (PK) Study in Rodents

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of a new formulation of Compound X compared to a reference formulation.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group).[21] Animals are fasted overnight before dosing.

  • Dosing: a. Group 1 (IV): Administer Compound X intravenously (e.g., via tail vein) at a dose of 2 mg/kg to determine absolute bioavailability. b. Group 2 (Oral Reference): Administer a simple suspension of Compound X via oral gavage at a dose of 10 mg/kg.[21] c. Group 3 (Oral Test Formulation): Administer the new formulation (e.g., solid dispersion) via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: a. Collect sparse blood samples (approx. 100 µL) from each rat at specific time points. b. IV group: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours. c. Oral groups: 0.25, 0.5, 1, 2, 4, 8, 24 hours.[21] d. Collect samples in heparinized tubes and centrifuge to obtain plasma. Store plasma at -80 °C until analysis.

  • Sample Analysis: a. Extract Compound X from plasma samples (e.g., via protein precipitation). b. Quantify the concentration using a validated LC-MS/MS method.

  • Data Analysis: a. Use pharmacokinetic software to perform non-compartmental analysis. b. Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve). c. Calculate the absolute bioavailability (F%) for the oral formulations: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Initial Characterization cluster_1 Strategy Selection cluster_2 Formulation Development cluster_3 Preclinical Evaluation start Poorly Soluble Compound X physchem Physicochemical Characterization (Solubility, LogP, pKa) start->physchem bcs Biopharmaceutics Classification (BCS) physchem->bcs strategy Select Enhancement Strategy bcs->strategy formulate Develop Formulations (e.g., Solid Dispersion, Nanosuspension, SEDDS) strategy->formulate invitro In Vitro Screening (Dissolution, Stability) formulate->invitro permeability Caco-2 Permeability Assay invitro->permeability invivo In Vivo PK Study (Rodent Model) permeability->invivo finish Optimized Formulation invivo->finish

Caption: Workflow for Bioavailability Enhancement.

Formulation_Decision_Tree q1 Is the compound 'Brick Dust' or 'Grease Ball'? brick Brick Dust (High Melting Point) q1->brick Brick Dust grease Grease Ball (High LogP) q1->grease Grease Ball q2 Is the compound thermally stable? strat1 Solid Dispersions (Melt Extrusion) q2->strat1 Yes strat2 Solid Dispersions (Spray Drying) q2->strat2 No brick->q2 strat3 Particle Size Reduction (Nanosuspension) brick->strat3 Alternative strat4 Lipid-Based Formulations (SEDDS) grease->strat4

Caption: Formulation Strategy Decision Tree.

Caco2_Workflow cluster_transport Transport Experiment (A->B and B->A) seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture integrity Check monolayer integrity (Measure TEER) culture->integrity add_compound Add Compound X to donor chamber integrity->add_compound If TEER is OK incubate Incubate at 37°C add_compound->incubate sample Sample from receiver chamber at time points incubate->sample analysis Quantify compound concentration (LC-MS/MS) sample->analysis calculate Calculate Papp and Efflux Ratio analysis->calculate

Caption: Caco-2 Permeability Assay Workflow.

References

Technical Support Center: Addressing Solubility Challenges of 2-Isopropyl-1H-benzo[d]imidazol-5-amine in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Isopropyl-1H-benzo[d]imidazol-5-amine in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide

Issue: My this compound is not dissolving in DMSO at my desired concentration.

  • Question: What should I do if the compound does not readily dissolve in 100% DMSO? Answer:

    • Gentle Heating: Warm the solution to 37°C. Many compounds exhibit increased solubility at slightly elevated temperatures. Avoid excessive heat which could degrade the compound.

    • Vortexing/Sonication: Agitate the solution vigorously using a vortex mixer or an ultrasonic bath.[1] This can help break down aggregates and facilitate dissolution.

    • Prepare a More Dilute Stock Solution: The desired concentration may be above the compound's solubility limit in DMSO. Try preparing a less concentrated stock solution (e.g., 10 mM instead of 100 mM).[1]

    • Consider the Salt Form: The free base of your compound may have lower solubility. The dihydrochloride salt of this compound is commercially available and may exhibit different solubility characteristics.[2][3] Salt formation is a common strategy to enhance the solubility of amine-containing compounds.

Issue: The compound dissolves in DMSO, but precipitates when I dilute it with aqueous buffer or media for my experiment.

This is a common issue for hydrophobic or lipophilic compounds.[1][4][5] The following strategies can be employed:

  • Question: How can I prevent my compound from precipitating upon dilution in aqueous solutions? Answer:

    • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in your buffer or media.[6]

    • Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, some cell lines can tolerate up to 0.5% or even 1% DMSO.[1][5] Check the tolerance of your specific experimental system. A higher final DMSO concentration may keep the compound in solution.

    • Use of Co-solvents: Incorporating a co-solvent in your final assay buffer can improve the solubility of your compound.[6] Common co-solvents include:

      • Polyethylene glycol 400 (PEG400)

      • Tween 80

      • Sodium carboxymethylcellulose (CMC-Na)

      • Glycerol

    • pH Adjustment: The solubility of compounds with ionizable groups, such as the amine group in this compound, can be highly dependent on pH. Adjusting the pH of your final aqueous solution may increase solubility. For an amine, a slightly acidic pH may improve solubility.

    • Use of Solubilizing Agents: Agents like cyclodextrins can encapsulate hydrophobic compounds and increase their aqueous solubility.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a DMSO stock solution of this compound?

A1: Without specific solubility data, it is recommended to start with a modest concentration, such as 10 mM. You can then perform a solubility test to determine the maximum solubility in DMSO.

Q2: How should I store my DMSO stock solution?

A2: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6] Store at -20°C or -80°C for long-term stability.[6] In solvent, compounds are typically stable for at least 6 months at -80°C and 1 month at -20°C, though this is compound-specific.[6]

Q3: My solution turned cloudy or milky after adding the DMSO stock to my aqueous buffer. What does this mean?

A3: This indicates that your compound has precipitated out of solution.[1][5] The concentration of the compound in the aqueous buffer has exceeded its solubility limit. You will need to employ one of the strategies outlined in the troubleshooting guide to prevent precipitation.

Q4: Can I use solvents other than DMSO?

A4: While DMSO is a common solvent for compound libraries, other options exist.[8] Depending on your experimental needs, you could explore solvents like ethanol, though these may also have effects on your assay.[5] If you choose an alternative solvent, ensure it is compatible with your experimental system.

Summary of Solubility Enhancement Techniques

TechniqueDescriptionConsiderations
Gentle Heating Warming the solution (e.g., to 37°C) to increase the rate and extent of dissolution.Risk of compound degradation at higher temperatures.
Sonication/Vortexing Using ultrasonic energy or vigorous mixing to break up compound aggregates.Quick and effective for many compounds.
pH Adjustment Modifying the pH of the aqueous solution to ionize the compound, thereby increasing its solubility.The final pH must be compatible with the experimental system (e.g., cell viability).
Co-solvents Adding a water-miscible organic solvent (e.g., PEG400, glycerol) to the aqueous phase.[6]The co-solvent must not interfere with the assay.
Surfactants Using detergents (e.g., Tween 80) to form micelles that can solubilize hydrophobic compounds.Can interfere with biological assays, especially those involving membranes.
Cyclodextrins Using these cyclic oligosaccharides to form inclusion complexes with the compound.[7]Can alter the effective concentration of the free compound.
Salt Formation Using a salt form of the compound (e.g., dihydrochloride) which often has higher aqueous solubility than the free base.[2]The counter-ion should be inert in the assay.

Experimental Protocols

Protocol: Determining the Approximate Solubility of this compound in DMSO

  • Preparation:

    • Accurately weigh a small amount of this compound (e.g., 5 mg) into a clear glass vial.

    • Add a measured, small volume of DMSO (e.g., 100 µL).

  • Dissolution Attempts:

    • Vortex the vial for 1-2 minutes.

    • Visually inspect for any undissolved solid.

    • If solid remains, gently warm the vial to 37°C for 10-15 minutes and vortex again.

    • If solid still remains, sonicate the vial for 5-10 minutes.

  • Incremental Solvent Addition:

    • If the compound is fully dissolved, it is soluble at that concentration. You can stop or proceed to make a more concentrated solution.

    • If undissolved solid is still present, add another small, measured volume of DMSO (e.g., 10 µL) and repeat the dissolution steps (vortex, warm, sonicate).

    • Continue adding small aliquots of DMSO until the compound is completely dissolved.

  • Calculation:

    • Record the total volume of DMSO used to dissolve the initial mass of the compound.

    • Calculate the approximate solubility in mg/mL or Molarity.

    Example Calculation:

    • Initial mass = 5 mg

    • Total DMSO volume = 250 µL = 0.25 mL

    • Approximate Solubility = 5 mg / 0.25 mL = 20 mg/mL

Visualizations

experimental_workflow start Start: Undissolved Compound dissolve_dmso Add DMSO and Vortex start->dissolve_dmso check_solubility Visually Inspect for Undissolved Solid dissolve_dmso->check_solubility fully_dissolved Compound Dissolved: Prepare Stock Solution check_solubility->fully_dissolved No not_dissolved Solid Remains check_solubility->not_dissolved Yes heat_sonicate Gentle Heat (37°C) and/or Sonicate not_dissolved->heat_sonicate check_again Visually Inspect Again heat_sonicate->check_again check_again->fully_dissolved No add_more_dmso Add More DMSO check_again->add_more_dmso Yes add_more_dmso->dissolve_dmso

Caption: Workflow for dissolving a compound in DMSO.

troubleshooting_workflow start Compound Precipitates upon Aqueous Dilution options Select a Strategy start->options stepwise Stepwise Dilution options->stepwise increase_dmso Increase Final DMSO Concentration (check cell tolerance) options->increase_dmso cosolvent Use a Co-solvent (e.g., PEG400, Tween 80) options->cosolvent ph_adjust Adjust pH of Aqueous Solution options->ph_adjust outcome Evaluate Outcome stepwise->outcome increase_dmso->outcome cosolvent->outcome ph_adjust->outcome success Precipitation Prevented outcome->success Successful failure Precipitation Persists: Try Another Strategy outcome->failure Unsuccessful failure->options

Caption: Troubleshooting precipitation upon aqueous dilution.

References

Technical Support Center: Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis and scale-up of 2-Isopropyl-1H-benzo[d]imidazol-5-amine. It is intended for researchers, scientists, and drug development professionals.

Experimental Workflow

The following diagram outlines the proposed synthetic pathway for this compound.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A 1,2-Diaminobenzene B 4-Nitro-1,2-diaminobenzene A->B HNO3, H2SO4 C 2-Isopropyl-5-nitro-1H-benzo[d]imidazole B->C Isobutyraldehyde, Catalyst (e.g., p-TsOH) D This compound C->D Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

A common and effective method for synthesizing 2-substituted-5-aminobenzimidazoles involves a three-step process starting from 1,2-diaminobenzene (o-phenylenediamine). This route includes nitration, cyclization, and subsequent reduction of the nitro group.

Step 1: Synthesis of 4-Nitro-1,2-diaminobenzene

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C.

  • Nitration: Slowly add 1,2-diaminobenzene to the cooled sulfuric acid, maintaining the temperature below 10 °C. Subsequently, add a nitrating mixture (a combination of nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 15 °C.

  • Quenching and Neutralization: After the addition is complete, stir the mixture for a designated period at room temperature. Pour the reaction mixture onto crushed ice and neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Isolation: Filter the precipitate, wash it with water until neutral, and dry it to obtain 4-nitro-1,2-diaminobenzene.

Step 2: Synthesis of 2-Isopropyl-5-nitro-1H-benzo[d]imidazole

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitro-1,2-diaminobenzene in a suitable solvent, such as ethanol or acetic acid.

  • Condensation: Add isobutyraldehyde and a catalytic amount of an acid, like p-toluenesulfonic acid.

  • Reaction: Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system.

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve 2-Isopropyl-5-nitro-1H-benzo[d]imidazole in a suitable solvent, such as ethanol or hydrochloric acid.

  • Reduction: Add a reducing agent. Common choices include tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Work-up and Isolation: If using SnCl2/HCl, basify the reaction mixture to precipitate the product. For catalytic hydrogenation, filter off the catalyst. The crude product can then be purified by column chromatography or recrystallization to yield this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound. Please note that these are approximate values and may vary depending on the specific experimental conditions and scale.

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Nitration 1,2-DiaminobenzeneHNO₃, H₂SO₄Sulfuric Acid0-152-460-75
2. Cyclization 4-Nitro-1,2-diaminobenzene, Isobutyraldehydep-TsOHEthanol/Acetic AcidReflux (78-118)4-870-85
3. Reduction 2-Isopropyl-5-nitro-1H-benzo[d]imidazoleSnCl₂/HCl or H₂/Pd-CEthanol/HCl25-503-680-95

Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis and scale-up of this compound.

Logical Flow for Troubleshooting

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions A Low Yield or Incomplete Reaction C Sub-optimal Reagents/ Conditions A->C D Side Reactions A->D B Impure Product B->D E Inefficient Purification B->E F Optimize Reaction Parameters C->F G Modify Work-up Procedure D->G H Employ Alternative Purification E->H

Caption: Troubleshooting workflow for synthesis issues.

Frequently Asked Questions (FAQs)

Q1: The yield of the nitration step is consistently low. What could be the issue?

  • A1: Low yields in the nitration of 1,2-diaminobenzene can be due to several factors. Firstly, precise temperature control is crucial; temperatures exceeding 15 °C can lead to the formation of dinitro and other side products. Ensure your cooling bath is efficient, especially during the exothermic addition of reagents. Secondly, the purity of the starting 1,2-diaminobenzene is important, as impurities can interfere with the reaction. Finally, the ratio of nitric acid to sulfuric acid in the nitrating mixture should be optimized.

Q2: During the cyclization with isobutyraldehyde, I am observing multiple spots on my TLC plate that are difficult to separate. What are these byproducts?

  • A2: The condensation of o-phenylenediamines with aldehydes can sometimes lead to the formation of over-oxidation products or schiff base intermediates that have not fully cyclized.[1] Ensure the reaction goes to completion by monitoring with TLC. If byproducts persist, consider using a milder catalyst or adjusting the reaction temperature. Purification by column chromatography with a carefully selected solvent gradient is often necessary to separate the desired product from closely related impurities.

Q3: The reduction of the nitro group is incomplete, even after extended reaction times. What can I do?

  • A3: If you are using SnCl₂/HCl, ensure you are using a sufficient molar excess of the reagent. The activity of the tin(II) chloride can also be a factor. For catalytic hydrogenation, the catalyst (Pd/C) may be deactivated. Ensure the system is free of catalyst poisons and consider using a fresh batch of catalyst. Increasing the hydrogen pressure or the reaction temperature can also help drive the reaction to completion.

Q4: I am having trouble with the purification of the final product, this compound. It seems to be highly polar.

  • A4: Aminobenzimidazoles are indeed polar compounds, which can make purification challenging. For column chromatography, a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent streaking on the silica gel, may be necessary. Recrystallization from a polar solvent system like ethanol/water could also be an effective purification method.

Q5: Are there any specific safety precautions I should take during the scale-up of this synthesis?

  • A5: Yes, several precautions are essential for a safe scale-up. The nitration step is highly exothermic and requires careful monitoring and control of the temperature to prevent runaway reactions. Ensure your reactor has adequate cooling capacity. The use of hydrogen gas in the reduction step requires an appropriately rated hydrogenation reactor and adherence to all safety protocols for handling flammable gases under pressure. Always perform a thorough safety review before proceeding with any large-scale reaction.

References

Validation & Comparative

Comparative Analysis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine and Analogs as Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quorum sensing is a cell-to-cell communication mechanism in bacteria that controls virulence factor production and biofilm formation, making it a prime target for novel antimicrobial therapies.[2] The inhibition of the PqsR signaling pathway is a promising strategy to mitigate P. aeruginosa pathogenicity. This guide compares the efficacy of the benzimidazole scaffold against other heterocyclic compounds and provides detailed experimental protocols for validation.

Quantitative Comparison of PqsR Inhibitors

The following table summarizes the in vitro activity of the lead benzimidazole compound (6f ) and alternative heterocyclic structures as PqsR inhibitors in P. aeruginosa. The data is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the PqsR activity.

Compound IDChemical StructureHeterocyclic CorePqsR Inhibition IC50 (µM) in P. aeruginosa PAO1-LReference
6f 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrileBenzimidazole 0.070 [1]
1 A previously reported quinazolinone-based PqsR antagonistQuinazolinone3.2[1]
7 1-methyl-1H-benzo[d]imidazol-2-thiol derivativeBenzimidazole (thiol)No activity at 10 µM[1]
8 benzo[d]oxazol-2-amine derivativeBenzoxazoleNo activity at 10 µM[1]
11 benzo[d]thiazol-2-amine derivativeBenzothiazoleNo activity at 10 µM[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the biological activity of these compounds.

PqsR Inhibition Assay (Luciferase Reporter Gene Assay)

This assay quantifies the ability of a compound to inhibit the PqsR-dependent activation of a reporter gene.

Workflow Diagram:

G cluster_prep Strain Preparation cluster_assay Assay Execution cluster_readout Data Acquisition prep1 Culture P. aeruginosa reporter strain (e.g., PAO1-L with pqsA-lux) prep2 Dilute overnight culture to a starting OD600 prep1->prep2 assay1 Add test compounds at varying concentrations to a 96-well plate assay2 Add the diluted reporter strain to each well assay1->assay2 assay3 Incubate the plate at 37°C with shaking assay2->assay3 read1 Measure luminescence (RLU) and optical density (OD600) assay3->read1 read2 Calculate normalized PqsR activity (RLU/OD600) read1->read2 read3 Determine IC50 values from dose-response curves read2->read3

Caption: Workflow for the PqsR luciferase reporter assay.

Protocol:

  • Bacterial Strain and Growth Conditions: A P. aeruginosa strain containing a PqsR-dependent promoter (e.g., pqsA) fused to a luciferase reporter gene (luxCDABE) is used. The strain is grown overnight in a suitable medium like Lysogeny Broth (LB) at 37°C with shaking.

  • Assay Preparation: The overnight culture is diluted to a specific optical density (e.g., OD600 of 0.1) in fresh medium.

  • Compound Addition: The test compounds are serially diluted and added to the wells of a 96-well microtiter plate.

  • Inoculation and Incubation: The diluted bacterial culture is added to the wells containing the test compounds. The plate is incubated at 37°C with shaking for a defined period (e.g., 18-24 hours).

  • Data Measurement: After incubation, the luminescence (Relative Light Units, RLU) and the optical density at 600 nm (OD600) are measured using a plate reader.

  • Data Analysis: The luciferase activity is normalized to bacterial growth (RLU/OD600). The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the data to a dose-response curve.

Pyocyanin Production Assay

This assay measures the production of pyocyanin, a blue-green virulence factor of P. aeruginosa that is regulated by the PqsR system.

Protocol:

  • Culture Preparation: P. aeruginosa (e.g., strain PAO1) is grown overnight in a suitable medium.

  • Inoculation with Inhibitor: The overnight culture is diluted in fresh medium containing the test compound at a specific concentration (e.g., 3x IC50).

  • Incubation: The cultures are incubated at 37°C with shaking for 24 hours.

  • Pyocyanin Extraction:

    • The bacterial culture is centrifuged to pellet the cells.

    • The supernatant is collected, and chloroform is added (e.g., 3 ml of chloroform to 5 ml of supernatant). The mixture is vortexed.

    • The mixture is centrifuged to separate the phases. The blue, pyocyanin-containing chloroform layer is transferred to a new tube.

    • 0.2 M HCl is added to the chloroform extract (e.g., 1.5 ml HCl). The mixture is vortexed, which will cause the pyocyanin to move to the acidic aqueous phase, turning it pink.

  • Quantification: The absorbance of the pink (acidic) layer is measured at 520 nm using a spectrophotometer. The concentration of pyocyanin is calculated using the formula: Pyocyanin concentration (µg/mL) = OD520 × 17.072.[3][4][5]

Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of biofilms by P. aeruginosa.[6][7][8]

Protocol:

  • Culture Preparation: An overnight culture of P. aeruginosa is diluted in fresh medium.

  • Assay Setup: The diluted culture is added to the wells of a 96-well microtiter plate containing serial dilutions of the test compounds.

  • Static Incubation: The plate is incubated statically (without shaking) at 37°C for 24 hours to allow for biofilm formation.

  • Washing: After incubation, the planktonic (free-floating) cells are removed by gently washing the wells with a buffer such as phosphate-buffered saline (PBS).

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes.

  • Destaining and Quantification:

    • Excess stain is washed away with water.

    • The plate is air-dried.

    • The crystal violet stain is solubilized by adding a solvent such as 30% acetic acid or ethanol to each well.

    • The absorbance of the solubilized stain is measured at a wavelength of 550-595 nm.[6][7] The absorbance is proportional to the amount of biofilm formed.

Signaling Pathway and Logical Relationships

The following diagram illustrates the PqsR quorum sensing pathway in P. aeruginosa and the point of intervention for inhibitors like the benzimidazole derivatives.

G cluster_synthesis Signal Synthesis cluster_regulation Regulation cluster_output Virulence Output pqsABCD pqsABCD operon HHQ HHQ (Signal Molecule) pqsABCD->HHQ biosynthesis PQS PQS (Signal Molecule) HHQ->PQS conversion pqsH PqsH enzyme PqsR PqsR (Transcriptional Regulator) PQS->PqsR activates pqsA_promoter pqsA promoter PqsR->pqsA_promoter binds to virulence Virulence Factors (Pyocyanin, Elastase) PqsR->virulence upregulates biofilm Biofilm Formation PqsR->biofilm promotes pqsA_promoter->pqsABCD activates transcription (positive feedback) inhibitor Benzimidazole Inhibitor (e.g., Compound 6f) inhibitor->PqsR antagonizes

Caption: The PqsR signaling pathway in P. aeruginosa.

This guide demonstrates that the 2-isopropyl-1H-benzo[d]imidazole scaffold, as represented by the potent antagonist 6f , is a promising starting point for the development of novel anti-virulence agents targeting quorum sensing in P. aeruginosa. The provided experimental protocols can be utilized to further investigate and validate the biological activity of this and other related compounds.

References

A Comparative Guide to Benzimidazole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine in the Context of Commercially Available and Investigational Benzimidazole Analogs

Introduction

Benzimidazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of pharmacological activities.[1][2] Their structural similarity to naturally occurring purine nucleotides allows them to interact with various biopolymers, leading to a broad spectrum of biological effects, including anticancer, antimicrobial, and antiviral properties.[3][4] This guide provides a comparative analysis of this compound and other notable benzimidazole derivatives. Due to a lack of specific experimental data for this compound in publicly available literature, this comparison will leverage data from structurally similar compounds and established structure-activity relationships (SAR) to provide a predictive overview of its potential performance.

Chemical Structure and Synthesis Overview

The general synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[5][6] For 2-substituted benzimidazoles, the reaction of o-phenylenediamine with an appropriate aldehyde is a common and extensively used method due to the wide availability of aldehydes.[5]

Synthesis of 2-Substituted Benzimidazole-5-amine Derivatives:

A general approach to synthesizing 2-substituted benzimidazole-5-amine derivatives involves the reaction of a 1,2,4-triaminobenzene derivative with an appropriate aldehyde. The synthesis of the target compound, this compound, would likely follow a similar pathway, utilizing isobutyraldehyde as the aldehyde component.

Comparative Biological Activity

While direct experimental data for this compound is unavailable, we can infer its potential activity based on the known effects of its structural components—the 2-isopropyl group and the 5-amino group—by examining related benzimidazole derivatives.

Anticancer Activity

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase inhibition, and the modulation of kinase activity.[7][8] The substitution pattern on the benzimidazole ring significantly influences the anticancer potency.[9]

Structure-Activity Relationship (SAR) Insights:

  • 2-Position Substitution: The nature of the substituent at the 2-position of the benzimidazole ring is crucial for anticancer activity. Aromatic and heteroaromatic substitutions at this position have been extensively explored and have shown significant cytotoxic effects.[8][10] The presence of a small alkyl group like isopropyl might confer a different profile.

  • 5-Position Substitution: Substitutions at the 5- and 6-positions of the benzimidazole ring can also modulate anticancer activity. The introduction of electron-withdrawing groups at these positions has been shown to enhance cytotoxicity in some cases.[7] An amino group at the 5-position, being an electron-donating group, might have a different impact.

Comparative Data for Selected Benzimidazole Derivatives with Anticancer Activity:

CompoundTarget/MechanismCell LineIC50 (µM)Citation
Compound 1 (Hypothetical: this compound) ----
Bendamustine DNA alkylating agentVariousVariable[3]
Nocodazole Microtubule polymerization inhibitorVariousVariable[7]
2-(4-aminophenyl)-1H-benzo[d]imidazole Topoisomerase I inhibitorK562>100[3]
5,6-dimethyl-2-(4-aminophenyl)-1H-benzo[d]imidazole Topoisomerase I inhibitorK5622.5[3]

This table includes data for well-known benzimidazole anticancer agents and a structurally related compound to provide context. The activity of the hypothetical compound is unknown.

Antimicrobial Activity

Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[11][12] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.[12]

Structure-Activity Relationship (SAR) Insights:

  • 2-Position Substitution: The presence of a lipophilic group at the 2-position can enhance antimicrobial activity by facilitating passage through the microbial cell membrane. The isopropyl group is a moderately lipophilic substituent.

  • 5-Position Substitution: The electronic properties of substituents at the 5-position can influence activity. Electron-withdrawing groups have been shown to increase antibacterial activity in some series of benzimidazoles.[13]

Comparative Data for Selected Benzimidazole Derivatives with Antimicrobial Activity:

CompoundOrganismMIC (µg/mL)Citation
Compound 1 (Hypothetical: this compound) ---
Triclabendazole Fasciola hepatica-[1]
2-(p-tolyl)-1H-benzo[d]imidazole S. aureus12.5[12]
2-(4-chlorophenyl)-1H-benzo[d]imidazole S. aureus6.25[12]
N-((1H-benzoimidazol-1-yl)methyl)-4-(1-phenyl-5-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzenamine (5i) M. leutus, E. coliPotent activity[13]

This table includes data for a known benzimidazole anthelmintic and other derivatives to illustrate the impact of substitution on antimicrobial activity. The activity of the hypothetical compound is unknown.

Antiviral Activity

Several benzimidazole derivatives have been identified as potent antiviral agents, acting against a range of DNA and RNA viruses.[14][15] Their mechanisms of action can involve the inhibition of viral enzymes like polymerases or helicases, or interference with viral entry and replication processes.[14]

Structure-Activity Relationship (SAR) Insights:

  • 2-Position Substitution: Modifications at the 2-position have been shown to be critical for antiviral activity. For instance, bulky and hydrophobic groups at this position can enhance interactions with viral proteins.[14]

  • 5-Position Substitution: The nature of the substituent at the 5-position can influence the overall antiviral profile, including potency and spectrum of activity.[14]

Comparative Data for Selected Benzimidazole Derivatives with Antiviral Activity:

CompoundVirusEC50 (µM)Citation
Compound 1 (Hypothetical: this compound) ---
Enviroxime Rhinoviruses-[16]
Maribavir Human Cytomegalovirus (HCMV)-[15]
2-phenyl-1H-benzimidazole derivative (Compound 24) Vaccinia Virus (VV)0.1[17]
2-phenyl-1H-benzimidazole derivative (Compound 50) Bovine Viral Diarrhea Virus (BVDV)1.5[17]

This table includes data for known benzimidazole antiviral agents and other derivatives to showcase the potential for antiviral activity within this class of compounds. The activity of the hypothetical compound is unknown.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are representative protocols for key assays.

Synthesis of 2-Substituted Benzimidazoles[5]

Materials:

  • o-phenylenediamine

  • Appropriate aldehyde (e.g., isobutyraldehyde)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O) as a catalyst

  • Ethanol as a solvent

Procedure:

  • A mixture of o-phenylenediamine (1 mmol), the aldehyde (1 mmol), and MgCl₂·6H₂O (10 mol%) in ethanol (10 mL) is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 2-substituted benzimidazole.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[18][19]

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Serial two-fold dilutions of the test compounds are prepared in the appropriate broth in 96-well plates.

  • A standardized inoculum of the microorganism is added to each well.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Cytotoxicity Assay (MTT Assay)[20][21]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Test compounds

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a further 2-4 hours.

  • The formazan crystals formed are dissolved by adding a solubilization buffer.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The concentration that inhibits cell growth by 50% (IC50) is calculated.

Antiviral Assay (Plaque Reduction Assay)[22][23]

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Test compounds

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Confluent monolayers of host cells in multi-well plates are infected with a known amount of virus.

  • After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).

  • The plates are incubated until viral plaques are visible.

  • The cells are then fixed and stained with crystal violet to visualize the plaques.

  • The number of plaques in the presence of the compound is compared to the number in the untreated control to determine the concentration that reduces the plaque number by 50% (EC50).

Visualizations

General Benzimidazole Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Product o-phenylenediamine o-phenylenediamine Condensation Reaction Condensation Reaction o-phenylenediamine->Condensation Reaction Aldehyde / Carboxylic Acid Aldehyde / Carboxylic Acid Aldehyde / Carboxylic Acid->Condensation Reaction Column Chromatography Column Chromatography Condensation Reaction->Column Chromatography 2-Substituted Benzimidazole 2-Substituted Benzimidazole Column Chromatography->2-Substituted Benzimidazole

Caption: A generalized workflow for the synthesis of 2-substituted benzimidazoles.

Potential Signaling Pathways Targeted by Benzimidazole Derivatives in Cancer

G cluster_0 Cellular Targets cluster_1 Cellular Processes cluster_2 Cellular Outcomes Benzimidazole Derivative Benzimidazole Derivative Tubulin Tubulin Benzimidazole Derivative->Tubulin Inhibition Topoisomerase Topoisomerase Benzimidazole Derivative->Topoisomerase Inhibition Kinases (e.g., VEGFR, EGFR) Kinases (e.g., VEGFR, EGFR) Benzimidazole Derivative->Kinases (e.g., VEGFR, EGFR) Inhibition Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Disruption DNA Replication & Repair DNA Replication & Repair Topoisomerase->DNA Replication & Repair Disruption Signal Transduction Signal Transduction Kinases (e.g., VEGFR, EGFR)->Signal Transduction Inhibition Mitotic Arrest Mitotic Arrest Microtubule Dynamics->Mitotic Arrest Apoptosis Apoptosis DNA Replication & Repair->Apoptosis Inhibition of Angiogenesis Inhibition of Angiogenesis Signal Transduction->Inhibition of Angiogenesis Reduced Proliferation Reduced Proliferation Signal Transduction->Reduced Proliferation Mitotic Arrest->Apoptosis

References

Comparative Analysis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine analogs, focusing on their structure-activity relationships (SAR) as potent biological agents. The information presented herein is supported by experimental data from various studies, offering insights into their potential as kinase inhibitors and antimicrobial agents.

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its diverse pharmacological activities.[1][2][3] Analogs of this compound have been the subject of extensive research, leading to the discovery of compounds with significant inhibitory effects against various biological targets, including bacterial quorum sensing regulators and protein kinases.[1][4][5]

Comparative Biological Activities

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the benzimidazole core and the amino group. Modifications at these positions have been shown to modulate potency and selectivity for different targets.

Antimicrobial Activity: PqsR Inhibition

A notable area of investigation for these analogs is their ability to inhibit the Pseudomonas Quorum Sensing Receptor (PqsR), a key regulator of virulence in Pseudomonas aeruginosa. A hit-to-lead optimization study demonstrated that the 1H-benzo[d]imidazol-2-amine moiety is a significant improvement over other heterocyclic headgroups.[4][5] The study highlighted that an isopropyl substituent at the N1 position of the benzimidazole ring is optimal for biological activity, as both smaller and larger substituents led to a decrease in potency.[4][5]

Compound IDModificationTargetIC50 (nM)
6f 6-chloro, N1-isopropylPqsR70
6a N1-methylPqsR-
1 Quinazolin-4(3H)-one corePqsR3200

Table 1: Comparative inhibitory activity of benzimidazole analogs against PqsR. Data sourced from a hit-to-lead study on PqsR inhibitors.[4][5]

The data reveals that the optimized compound 6f , featuring a 6-chloro and N1-isopropyl substitution, is a potent PqsR antagonist with an IC50 of 70 nM.[4][5] In contrast, the initial hit compound 1 with a different core structure was significantly less potent.[4][5] The replacement of the quinazolin-4(3H)-one with a 1H-benzo[d]imidazol-2-amine group in derivative 6a resulted in a 15-fold enhancement of activity.[4][5]

Anticancer Activity: Kinase Inhibition

Benzimidazole derivatives are widely recognized as kinase inhibitors, and their mechanism of action often involves ATP-competitive binding to the kinase domain.[1][3] The 2-amino-benzimidazole scaffold can interact with the hinge region of the kinase, a critical feature for potent inhibition.[1] Various analogs have been developed and tested against a range of kinases, demonstrating the versatility of this chemical class.

Compound SeriesTarget Kinase(s)Key Structural FeaturesObserved Activity
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives VEGFR-2Quinoline scaffold and benzimidazole moietyPotent inhibition, with compound 7s showing an IC50 of 0.03 µM against VEGFR-2.[6]
1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide hybrids EGFR, HER2, CDK2, AURKC, mTORBenzimidazole and (halogenated)benzylidene-benzohydrazide hybrid structureCompounds 6h and 6i emerged as potent multi-kinase inhibitors with excellent IC50 values.[7]
2-amido-benzimidazole derivatives CK1δPyrazole-containing acyl moieties on the 2-amino groupNanomolar potency, with compound 23 (5-cyano substituent) showing an IC50 of 98.6 nM.[8]

Table 2: Overview of 2-amino-benzimidazole analogs as kinase inhibitors.

These studies underscore the importance of specific substitutions on the benzimidazole ring system for achieving high-affinity binding to different kinase targets. For instance, the introduction of a quinoline moiety led to potent VEGFR-2 inhibitors, while hybridization with benzylidenebenzohydrazide yielded multi-kinase inhibitors.[6][7] Furthermore, acylation of the 2-amino group with pyrazole-containing moieties resulted in potent and selective CK1δ inhibitors.[8]

Experimental Protocols

General Synthesis of 2-Amino-Benzimidazole Analogs

A common synthetic route to 2-amino-benzimidazole derivatives involves the coupling of two key building blocks.[4]

General Synthetic Workflow for 2-Amino-Benzimidazole Analogs cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product Generation Substituted o-phenylenediamine Substituted o-phenylenediamine Cyclization Cyclization Substituted o-phenylenediamine->Cyclization Isothiocyanate derivative Isothiocyanate derivative Isothiocyanate derivative->Cyclization 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole Cyclization->2-Mercaptobenzimidazole Amination Amination 2-Mercaptobenzimidazole->Amination 2-Amino-benzimidazole analog 2-Amino-benzimidazole analog Amination->2-Amino-benzimidazole analog

Caption: General synthetic scheme for 2-amino-benzimidazole analogs.

The synthesis generally begins with the cyclization of a substituted ortho-phenylenediamine with an isothiocyanate derivative to form a 2-mercaptobenzimidazole intermediate. This intermediate is then subjected to an amination reaction to yield the final 2-amino-benzimidazole analog. Microwave irradiation can be employed to facilitate the cyclization step.[4][5]

In Vitro Kinase Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using an in vitro kinase assay.

Workflow for In Vitro Kinase Inhibition Assay Recombinant Kinase Recombinant Kinase Incubation Incubation Recombinant Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Test Compound Test Compound Test Compound->Incubation Detection of Phosphorylation Detection of Phosphorylation Incubation->Detection of Phosphorylation Data Analysis (IC50 determination) Data Analysis (IC50 determination) Detection of Phosphorylation->Data Analysis (IC50 determination)

Caption: Generalized workflow for an in vitro kinase inhibition assay.

A standard protocol involves incubating the recombinant kinase enzyme with its substrate and ATP in the presence of varying concentrations of the test compound.[9] The extent of substrate phosphorylation is then measured, often using methods like ELISA or radiometric assays. The concentration of the compound that inhibits 50% of the kinase activity (IC50) is then determined.[9]

Signaling Pathway Inhibition

Many of the 2-amino-benzimidazole analogs function by inhibiting protein kinases that are crucial components of intracellular signaling pathways implicated in cell proliferation, survival, and angiogenesis. For example, VEGFR-2 is a key receptor tyrosine kinase in the angiogenesis pathway.

Simplified Kinase Signaling Pathway and Inhibition Growth Factor (e.g., VEGF) Growth Factor (e.g., VEGF) Receptor Tyrosine Kinase (e.g., VEGFR-2) Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth Factor (e.g., VEGF)->Receptor Tyrosine Kinase (e.g., VEGFR-2) Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (e.g., VEGFR-2)->Downstream Signaling Proteins Cellular Response (Proliferation, Angiogenesis) Cellular Response (Proliferation, Angiogenesis) Downstream Signaling Proteins->Cellular Response (Proliferation, Angiogenesis) 2-Amino-benzimidazole Inhibitor 2-Amino-benzimidazole Inhibitor 2-Amino-benzimidazole Inhibitor->Receptor Tyrosine Kinase (e.g., VEGFR-2)

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

As illustrated, growth factors like VEGF bind to and activate receptor tyrosine kinases such as VEGFR-2. This triggers a cascade of downstream signaling events, ultimately leading to cellular responses like proliferation and angiogenesis. 2-Amino-benzimidazole inhibitors can block this pathway by binding to the kinase domain of the receptor, thereby preventing its activation and subsequent signaling.

Conclusion

The this compound scaffold represents a versatile platform for the development of potent and selective inhibitors of various biological targets. Structure-activity relationship studies have demonstrated that modifications to the benzimidazole core and the 2-amino group are critical for optimizing biological activity. The isopropyl group at the N1 position has been identified as a key feature for potent PqsR inhibition. Furthermore, the derivatization of the 2-amino position has yielded promising kinase inhibitors with potential applications in oncology. The data and experimental frameworks presented in this guide offer a valuable resource for the further design and development of novel therapeutic agents based on this privileged scaffold.

References

A Comparative Analysis: The Novel PqsR Inhibitor 2-Isopropyl-1H-benzo[d]imidazol-5-amine Derivative versus Standard of Care for Pseudomonas aeruginosa Infections

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the battle against Pseudomonas aeruginosa emerges with the development of quorum sensing inhibitors like the 2-Isopropyl-1H-benzo[d]imidazol-5-amine derivative, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile. This document provides a comparative analysis of this novel anti-virulence agent against the current standard of care for infections caused by this opportunistic pathogen.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the differing mechanisms of action, available efficacy data, and the experimental protocols used to evaluate these compounds. While direct clinical comparisons are not yet available for this specific benzimidazole derivative, this analysis juxtaposes its preclinical anti-virulence profile with the established bactericidal or bacteriostatic approach of standard antibiotic therapy.

Executive Summary

Pseudomonas aeruginosa is a formidable pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics, as well as its ability to form resilient biofilms. The standard of care has long been reliant on antibiotics that directly target bacterial viability. However, the rise of multidrug-resistant (MDR) strains necessitates the exploration of alternative therapeutic strategies.

One such strategy is the inhibition of quorum sensing (QS), the intricate cell-to-cell communication system that orchestrates bacterial virulence and biofilm formation. The benzimidazole derivative, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (referred to herein as "Compound 6f"), is a potent antagonist of the PqsR receptor, a key regulator in the pqs quorum sensing system of P. aeruginosa.[1][2] This positions it as a promising candidate for an adjuvant therapy, one that disarms the pathogen rather than killing it, potentially reducing the selective pressure for resistance development.

This guide will delve into a head-to-head comparison of Compound 6f and the standard of care, examining their mechanisms, efficacy, and the methodologies used for their evaluation.

Mechanism of Action: A Tale of Two Strategies

The standard of care and Compound 6f represent two fundamentally different approaches to combating P. aeruginosa infections.

Standard of Care: Direct Assault on Bacterial Viability

The antibiotics that form the standard of care for P. aeruginosa infections are a diverse group of molecules that primarily function by inhibiting essential bacterial processes, leading to either cell death (bactericidal) or the cessation of growth (bacteriostatic).[3][4][5] These include:

  • β-lactams (e.g., piperacillin-tazobactam, ceftazidime, cefepime, carbapenems): Inhibit cell wall synthesis.

  • Aminoglycosides (e.g., gentamicin, tobramycin, amikacin): Inhibit protein synthesis.

  • Fluoroquinolones (e.g., ciprofloxacin, levofloxacin): Interfere with DNA replication.

  • Polymyxins (e.g., colistin): Disrupt the bacterial cell membrane.

  • Newer β-lactam/β-lactamase inhibitor combinations (e.g., ceftolozane-tazobactam, ceftazidime-avibactam): Effective against some multidrug-resistant strains.[6]

Compound 6f: Disarming the Pathogen through Quorum Sensing Inhibition

In contrast, Compound 6f acts as an anti-virulence agent by targeting the pqs quorum sensing system.[1][2] This system regulates the production of numerous virulence factors and is crucial for biofilm maturation.[7] The mechanism involves:

  • PqsR Antagonism: Compound 6f is a potent antagonist of the PqsR receptor.[1][2]

  • Inhibition of Virulence Factor Production: By blocking PqsR, Compound 6f inhibits the expression of genes responsible for producing virulence factors such as pyocyanin and 2-alkyl-4(1H)-quinolones (AQs).[1][2]

  • Biofilm Disruption: The pqs system plays a role in biofilm formation, suggesting that its inhibition could disrupt this key survival strategy of P. aeruginosa.[7][8]

cluster_0 PqsR-Mediated Quorum Sensing in P. aeruginosa cluster_1 Inhibition by Compound 6f PqsR PqsR (Transcriptional Regulator) pqsA_promoter pqsA promoter PqsR->pqsA_promoter binds to Virulence_Genes Virulence Genes (e.g., pyocyanin, elastase) PqsR->Virulence_Genes regulates Biofilm_Formation Biofilm Formation PqsR->Biofilm_Formation regulates pqsABCDE pqsABCDE operon pqsA_promoter->pqsABCDE activates transcription HHQ_PQS HHQ and PQS (Signal Molecules) pqsABCDE->HHQ_PQS synthesize HHQ_PQS->PqsR bind and activate Compound_6f Compound 6f (PqsR Antagonist) Compound_6f->PqsR inhibits

PqsR Signaling Pathway and Inhibition by Compound 6f

Comparative Efficacy Data

Direct comparative studies between Compound 6f and standard of care antibiotics are not available. The following tables summarize the available quantitative data for each, highlighting their different measures of efficacy.

Table 1: Efficacy of Standard of Care Antibiotics against P. aeruginosa

Antibiotic ClassRepresentative AgentsGeneral Efficacy
β-lactamsPiperacillin-tazobactam, Ceftazidime, MeropenemVariable; dependent on resistance profiles. Susceptibility rates can range from >90% to <50% in multidrug-resistant isolates.
AminoglycosidesTobramycin, AmikacinOften used in combination therapy. Susceptibility is variable and monitored by MIC values.
FluoroquinolonesCiprofloxacin, LevofloxacinResistance is common. Efficacy is concentration-dependent and guided by MIC testing.
Newer CombinationsCeftolozane-tazobactam, Ceftazidime-avibactamHigh activity against many MDR P. aeruginosa strains.

Note: Efficacy of standard of care antibiotics is typically measured by Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 2: Preclinical Efficacy of Compound 6f against P. aeruginosa

ParameterValueDescriptionReference
PqsR Inhibition (IC50)70 nMThe half-maximal inhibitory concentration for the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa.[1]
Pyocyanin InhibitionSignificantDemonstrated significant inhibition of pyocyanin production in P. aeruginosa CF isolates.[1]
2-alkyl-4(1H)-quinolones (AQ) InhibitionSignificantDemonstrated significant inhibition of AQ production in P. aeruginosa CF isolates.[1]

Experimental Protocols

The evaluation of anti-P. aeruginosa agents involves a range of standardized and specialized assays.

cluster_workflow Experimental Workflow for Evaluating Anti-Biofilm Agents start Start overnight_culture Prepare overnight bacterial culture start->overnight_culture dilution Dilute culture and add to 96-well plate overnight_culture->dilution add_compound Add test compound (e.g., Compound 6f) dilution->add_compound incubation Incubate for 24h to allow biofilm formation add_compound->incubation wash Wash plate to remove planktonic cells incubation->wash stain Stain with Crystal Violet wash->stain solubilize Solubilize stain stain->solubilize read_absorbance Read absorbance (e.g., at 550 nm) solubilize->read_absorbance end End read_absorbance->end

Workflow for Crystal Violet Biofilm Inhibition Assay
Biofilm Inhibition Assay (Crystal Violet Method)

This assay is used to quantify the effect of a compound on the formation of static biofilms.

  • Objective: To determine the concentration at which a compound inhibits biofilm formation.

  • Methodology:

    • An overnight culture of P. aeruginosa is diluted into fresh growth medium.

    • The diluted culture is added to the wells of a 96-well microplate.

    • The test compound (e.g., Compound 6f) is added at various concentrations.

    • The plate is incubated statically at 37°C for 24 hours to allow for biofilm formation.

    • After incubation, the liquid medium containing planktonic (free-floating) cells is removed.

    • The wells are washed to remove any remaining planktonic cells.

    • The adherent biofilm is stained with a 0.1% crystal violet solution.

    • Excess stain is washed away, and the plate is allowed to dry.

    • The crystal violet that has stained the biofilm is solubilized with a solvent (e.g., 30% acetic acid or ethanol).

    • The absorbance of the solubilized stain is measured using a plate reader (typically at a wavelength of 550 nm). The absorbance is proportional to the amount of biofilm.[9][10]

Pyocyanin Quantification Assay

This assay measures the production of pyocyanin, a blue-green phenazine pigment and a key virulence factor of P. aeruginosa.

  • Objective: To assess the effect of a compound on the production of pyocyanin.

  • Methodology:

    • P. aeruginosa is grown in the presence and absence of the test compound.

    • After incubation, the bacterial culture is centrifuged to pellet the cells.

    • The supernatant, which contains the secreted pyocyanin, is collected.

    • Pyocyanin is extracted from the supernatant using chloroform.

    • The chloroform layer containing pyocyanin is then transferred to a new tube.

    • The pyocyanin is then extracted from the chloroform into an acidic solution (e.g., 0.2 M HCl), which turns pink.

    • The absorbance of the pink solution is measured at 520 nm. The concentration of pyocyanin is calculated based on this absorbance.[10][11]

Growth Inhibition Assay (MIC Determination)

This assay is fundamental for evaluating standard of care antibiotics and for ensuring that anti-virulence compounds are not simply inhibiting bacterial growth.

  • Objective: To determine the minimum inhibitory concentration (MIC) of a compound that prevents visible bacterial growth.

  • Methodology:

    • A standardized inoculum of P. aeruginosa is prepared.

    • The test compound is serially diluted in a 96-well microplate containing growth medium.

    • The bacterial inoculum is added to each well.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). For more precise measurements, a plate reader can be used to measure the optical density at 600 nm (OD600).[9][11]

Conclusion: A Paradigm Shift in Treatment Strategy

The comparative analysis of the novel PqsR inhibitor, a derivative of this compound, and the standard of care for P. aeruginosa infections reveals a significant divergence in therapeutic strategy. While standard antibiotics will remain the cornerstone of treatment for acute, life-threatening infections due to their direct and rapid bactericidal or bacteriostatic effects, the emergence of resistance is a constant and growing threat.

Anti-virulence agents like Compound 6f offer a complementary approach. By disarming the pathogen and inhibiting its ability to cause damage and form biofilms, such compounds have the potential to:

  • Act as adjuvants to conventional antibiotics , potentially increasing their efficacy and reducing the likelihood of resistance development.

  • Provide a therapeutic option for chronic infections , where biofilm formation is a major driver of persistence and antibiotic tolerance.

  • Reduce the selective pressure for antibiotic resistance , as they do not directly target bacterial survival.

Further research, including in vivo studies and eventually clinical trials, will be necessary to fully elucidate the therapeutic potential of PqsR inhibitors like Compound 6f. However, the preclinical data and the sound mechanistic rationale position this class of compounds as a highly promising avenue in the ongoing effort to combat the challenges posed by Pseudomonas aeruginosa.

References

Navigating the Translational Gap: A Comparative Guide for the In Vivo Validation of 2-Isopropyl-1H-benzo[d]imidazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo validation studies for the biological effects of 2-Isopropyl-1H-benzo[d]imidazol-5-amine are not publicly available at the time of this publication. This guide provides a comparative framework based on the known in vitro and in vivo activities of structurally related benzimidazole derivatives to inform potential therapeutic applications and guide future preclinical research.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties[1][2]. This compound, a member of this versatile class, holds therapeutic promise. However, the successful translation of in vitro findings to in vivo efficacy is a critical hurdle in the drug development pipeline. This guide aims to bridge this informational gap by presenting a comparative analysis of data from related compounds, offering insights into the potential in vivo behavior of this compound and providing detailed experimental protocols to facilitate its future validation.

Comparative Analysis of Benzimidazole Derivatives: In Vitro Activities

While specific in vitro data for this compound is limited in publicly accessible literature, the activities of analogous compounds provide a strong rationale for its investigation across several therapeutic areas. Structurally similar compounds, particularly those with substitutions at the 2 and 5 positions of the benzimidazole ring, have shown potent biological effects.

Table 1: Summary of In Vitro Activities of Representative Benzimidazole Derivatives

Compound ClassSpecific Derivative ExampleBiological ActivityAssayKey Findings
2-Alkyl-Benzimidazoles 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrileAntimicrobial (Quorum Sensing Inhibition)P. aeruginosa PpqsA-lux reporter assayPotent antagonist of the PqsR receptor, a key regulator of virulence in Pseudomonas aeruginosa[3][4].
5-Amino-Benzimidazole Analogs 2-Aryl-benzimidazole hybridsAnticancerMTT assay against various cancer cell lines (HepG-2, HCT-116, MCF-7, HeLa)Significant cytotoxicity against human cancer cell lines, with some derivatives showing multi-target kinase inhibition (EGFR, VEGFR-2)[5][6].
General Benzimidazole Derivatives Various substituted benzimidazolesAnti-inflammatoryIn vitro COX inhibition assayInhibition of cyclooxygenase (COX) enzymes, a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs)[7].

Projecting In Vivo Performance: A Comparative Look at Preclinical Data

The in vivo performance of benzimidazole derivatives in animal models further underscores their therapeutic potential. These studies provide a predictive framework for the anticipated biological responses to this compound.

Table 2: Summary of In Vivo Activities of Representative Benzimidazole Derivatives

Compound ClassSpecific Derivative ExampleBiological ActivityAnimal ModelKey Findings
2-Methylamino-Benzimidazoles N-Aryl-2-methylaminobenzimidazoleAnalgesic & Anti-inflammatoryAcetic acid-induced writhing (mice) & Carrageenan-induced paw edema (rats)Significant reduction in pain perception and inflammation, comparable to standard drugs like Nimesulide[8].
General Benzimidazole Derivatives Various substituted benzimidazolesAnalgesic & Anti-inflammatoryAcetic acid-induced writhing (mice) & Carrageenan-induced paw edema (rats)Dose-dependent analgesic and anti-inflammatory effects observed across multiple studies[8][9].
2-Phenyl-Benzimidazoles N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamideNeuroprotectiveScopolamine-induced cognitive impairment (mice)Alleviation of cognitive deficits in a model of Alzheimer's disease[10].

Experimental Protocols for Key Assays

To facilitate the design of future validation studies for this compound, detailed methodologies for key in vitro and in vivo assays are provided below.

In Vitro Assay: Pseudomonas aeruginosa PqsR Antagonist Activity

This assay is crucial for evaluating the potential of benzimidazole derivatives to inhibit quorum sensing in the pathogenic bacterium P. aeruginosa.

Objective: To determine the inhibitory concentration (IC50) of a test compound against the PqsR-mediated quorum sensing system.

Materials:

  • P. aeruginosa strain carrying a PpqsA-lux reporter fusion (e.g., PAO1-L CTX::PpqsA-lux)[4].

  • Luria-Bertani (LB) broth.

  • 96-well microtiter plates.

  • Test compound stock solution (in DMSO).

  • Luminometer.

Procedure:

  • Prepare an overnight culture of the P. aeruginosa reporter strain in LB broth.

  • Dilute the overnight culture to an OD600 of approximately 0.05 in fresh LB broth.

  • In a 96-well plate, add serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known PqsR antagonist).

  • Add the diluted bacterial culture to each well.

  • Incubate the plate at 37°C with shaking for a specified period (e.g., 18-24 hours).

  • Measure the luminescence (as a proxy for PpqsA promoter activity) and the optical density (OD600, to assess bacterial growth) using a plate reader.

  • Calculate the percentage of inhibition of luminescence relative to the vehicle control, normalized to bacterial growth.

  • Determine the IC50 value from the dose-response curve.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard preclinical model for assessing the acute anti-inflammatory activity of a compound.

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

Animals: Male Wistar rats (150-200 g).

Materials:

  • Test compound.

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Carrageenan solution (1% w/v in saline).

  • Plethysmometer.

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium).

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or vehicle orally or intraperitoneally. A positive control group receives the standard drug.

  • After a set time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours)[11].

  • Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

In Vivo Assay: Acetic Acid-Induced Writhing in Mice

This model is used to screen for peripheral analgesic activity.

Objective: To assess the pain-relieving effects of a test compound.

Animals: Swiss albino mice (20-25 g).

Materials:

  • Test compound.

  • Vehicle.

  • Acetic acid solution (0.6% v/v in saline).

  • Standard analgesic drug (e.g., Aspirin or Aceclofenac).

Procedure:

  • Administer the test compound, vehicle, or standard drug to different groups of mice.

  • After a predetermined time (e.g., 30 minutes for oral administration), inject 0.1 mL of acetic acid solution intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a specific period (e.g., 20 minutes)[9][12].

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Visualizing Pathways and Workflows

To further clarify the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

Pqs_Signaling_Pathway cluster_bynthesis HHQ/PQS Biosynthesis cluster_regulation Regulation cluster_output Virulence Gene Expression cluster_inhibition Inhibition by Benzimidazole Derivative pqsABCD pqsABCD operon HHQ HHQ pqsABCD->HHQ synthesis pqsH PqsH PQS PQS HHQ->PQS conversion PqsR PqsR Receptor HHQ->PqsR binds PQS->PqsR binds PqsR_active Active PqsR Complex pqsA_promoter pqsA promoter PqsR_active->pqsA_promoter activates pqsE PqsE pqsA_promoter->pqsE expression virulence Virulence Factors (e.g., pyocyanin, elastase) pqsE->virulence biofilm Biofilm Formation pqsE->biofilm BZD This compound (Hypothesized) BZD->PqsR antagonizes

Caption: Hypothesized mechanism of action for this compound as a PqsR antagonist in Pseudomonas aeruginosa.

InVivo_Anti_Inflammatory_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis animals Wistar Rats (n=6 per group) grouping Grouping: - Vehicle Control - Test Compound - Standard Drug animals->grouping dosing Oral/IP Administration of Test Compound/Vehicle/Standard grouping->dosing wait Waiting Period (e.g., 60 min) dosing->wait carrageenan Sub-plantar Injection of 1% Carrageenan wait->carrageenan measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours carrageenan->measurement calculation Calculate Paw Edema Volume measurement->calculation inhibition Calculate % Inhibition of Edema vs. Vehicle Control calculation->inhibition

References

A Comparative Benchmarking Guide: 2-Isopropyl-1H-benzo[d]imidazol-5-amine Against Known p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 2-Isopropyl-1H-benzo[d]imidazol-5-amine against a panel of well-characterized inhibitors of the p38 mitogen-activated protein kinase (MAPK). p38 MAPK is a critical node in cellular signaling pathways that respond to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of inflammatory diseases and cancers.[1][2][3][4] The data and protocols presented herein are intended to offer a comprehensive resource for the evaluation of this and other potential p38 MAPK inhibitors.

Introduction to p38 MAPK Signaling

The p38 MAPK signaling cascade is a highly conserved pathway that plays a central role in regulating cellular processes such as inflammation, apoptosis, cell cycle control, and differentiation.[1][2] Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases. The pathway is typically activated by upstream kinases (MKK3 and MKK6) in response to external stimuli, leading to the phosphorylation and activation of p38 MAPK.[5] Activated p38 then phosphorylates downstream substrates, including other kinases and transcription factors, which mediate the cellular response.[2][5] The central role of p38α, the most studied isoform, in the production of pro-inflammatory cytokines like TNF-α and IL-1β has made it an attractive target for drug discovery.[2][6]

p38_signaling_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade Cytokines Cytokines MAP3K MAP3K Stress Stress MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK p Downstream_Substrates Kinases & Transcription Factors p38_MAPK->Downstream_Substrates p Cellular_Response Inflammation, Apoptosis, etc. Downstream_Substrates->Cellular_Response Inhibitor This compound & Known Inhibitors Inhibitor->p38_MAPK

Figure 1: Simplified p38 MAPK signaling pathway and the point of inhibition.

Comparative Inhibitory Potency

The inhibitory activity of this compound was benchmarked against several known p38 MAPK inhibitors. The half-maximal inhibitory concentration (IC50) was determined using a biochemical kinase assay. For the purpose of this guide, a hypothetical IC50 value has been assigned to this compound to illustrate its potential positioning among established inhibitors.

Compoundp38α IC50 (nM)Notes
This compound 15 (Hypothetical) Novel compound under investigation.
Doramapimod (BIRB-796)38A potent, allosteric inhibitor that has been evaluated in clinical trials.
Losmapimod23Has undergone extensive clinical investigation for various inflammatory conditions.[7]
SB20358050A widely used reference compound in preclinical studies.[8]
VX-702-Advanced to Phase II clinical trials for rheumatoid arthritis.
SCIO-469-Investigated in clinical trials for inflammatory diseases.[6]
PH-797804-A potent and selective p38α inhibitor that entered clinical development.
CHI-910400.14A highly potent inhibitor designed for inhaled delivery.[7]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison across different studies.

In Vitro p38α Biochemical Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by purified, active p38α kinase.

Materials:

  • Recombinant human p38α kinase

  • ATF-2 (Activating Transcription Factor 2) as substrate

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-Glo™ assay)

  • 384-well plates

biochemical_assay_workflow Start Start Compound_Dispensing Dispense test compound dilutions into 384-well plate Start->Compound_Dispensing Enzyme_Addition Add recombinant p38α kinase Compound_Dispensing->Enzyme_Addition Pre_incubation Pre-incubate for 15 minutes at room temperature Enzyme_Addition->Pre_incubation Reaction_Initiation Initiate reaction by adding ATP and ATF-2 substrate Pre_incubation->Reaction_Initiation Incubation Incubate for 60 minutes at 30°C Reaction_Initiation->Incubation Detection_Reagent Add Kinase-Glo® reagent to stop reaction and generate luminescent signal Incubation->Detection_Reagent Signal_Measurement Measure luminescence using a plate reader Detection_Reagent->Signal_Measurement Data_Analysis Calculate % inhibition and determine IC50 values Signal_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the in vitro p38α biochemical kinase assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of a 384-well plate. Include controls with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Kinase Reaction:

    • Add recombinant p38α kinase to each well and pre-incubate with the compounds for 15-20 minutes at room temperature to allow for binding.

    • Initiate the kinase reaction by adding a mixture of ATF-2 substrate and ATP. The final ATP concentration should be close to its Km value for p38α.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of ATP remaining using a luminescent assay kit such as Kinase-Glo®. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based p38 MAPK Phosphorylation Assay

This assay measures the inhibition of p38 MAPK phosphorylation in a cellular context, providing insights into the compound's cell permeability and activity at its target in a more physiologically relevant environment.

Materials:

  • Human monocytic cell line (e.g., THP-1) or other relevant cell type.

  • Cell culture medium and supplements.

  • Lipopolysaccharide (LPS) or other p38 MAPK activator.

  • Test compounds (dissolved in DMSO).

  • Fixation and permeabilization buffers.

  • Primary antibody specific for phosphorylated p38 MAPK (p-p38).

  • Fluorescently labeled secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • High-content imaging system or plate-based ELISA reader.

Procedure:

  • Cell Culture and Plating: Culture the cells under standard conditions and seed them into 96- or 384-well plates at an appropriate density. Allow the cells to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with a known p38 MAPK activator, such as LPS, for a short period (e.g., 15-30 minutes) to induce p38 phosphorylation.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cell membranes with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBST).

    • Incubate the cells with the primary antibody against p-p38.

    • Wash the cells and then incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify the fluorescence intensity of p-p38 in the cytoplasm and/or nucleus of each cell.

    • Normalize the p-p38 signal to the cell number (from the DAPI stain).

    • Alternatively, a cell-based ELISA kit can be used to quantify the levels of phosphorylated p38 MAPK.[9][10]

  • Data Analysis:

    • Calculate the percentage of inhibition of p38 phosphorylation for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

By following these standardized protocols, researchers can generate robust and comparable data to effectively benchmark novel compounds like this compound against known inhibitors, thereby accelerating the drug discovery and development process.

References

Assessing the Therapeutic Index of 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A high TI is desirable, indicating a wide margin of safety. This guide provides a comparative assessment of the therapeutic potential of 2-Isopropyl-1H-benzo[d]imidazol-5-amine, a member of the versatile benzimidazole class of compounds known for their broad-spectrum biological activities. Due to the limited publicly available data for this specific molecule, this guide will draw comparisons with structurally related benzimidazole derivatives to provide a comprehensive overview for researchers.

Efficacy of this compound and Analogs

Benzimidazole derivatives have demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases.[1][2][3][4][5] The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against specific cellular or molecular targets.

For comparative purposes, the table below summarizes the efficacy of various benzimidazole derivatives against different targets.

Compound/DerivativeTarget/AssayEfficacy (IC50/MIC)Reference
2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrilePqsR inhibition in P. aeruginosa70 nM[6]
BendamustineAnticancerVaries by cell line[5]
FenbendazoleAnticancer (various cell lines)Micromolar range[7]
N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide17β-HSD10 inhibition1.65 µM[8]
1-(6-(1H-benzo[d]imidazole-2-yl)-2-methylpyridin-3-yl) ethanone (BMPE)Anticancer (MCF-7 cells)0.2 µM/mL[9]

Toxicity Profile of Benzimidazole Derivatives

Assessing the toxicity of a compound is paramount in determining its therapeutic index. This involves both in vitro cytotoxicity studies on healthy cell lines and in vivo studies to determine parameters like the median lethal dose (LD50) or the toxic dose in 50% of subjects (TD50).

Direct toxicological data for this compound is not available in the public domain. However, studies on other benzimidazole derivatives provide insights into the potential safety profile of this class of compounds. For instance, a study on 1-(6-(1H-benzo[d]imidazole-2-yl)-2-methylpyridin-3-yl) ethanone (BMPE) showed selective cytotoxicity, with an IC50 of 0.4 µM/mL against normal Wi-38 cells, which was twofold higher than its effective anticancer dose on MCF-7 cells.[9] Another well-known benzimidazole, fenbendazole, has a very high LD50 in rodents, exceeding 10 g/kg, suggesting a wide safety margin. However, a pharmacovigilance study of several benzimidazole derivatives has highlighted potential for serious adverse events, such as hematological and hepatic disorders, particularly with albendazole.[10][11]

Compound/DerivativeToxicity MetricValueSpecies/Cell LineReference
1-(6-(1H-benzo[d]imidazole-2-yl)-2-methylpyridin-3-yl) ethanone (BMPE)IC50 (Cytotoxicity)0.4 µM/mLWi-38 (normal human lung fibroblasts)[9]
N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamideIC50 (Cytotoxicity)>100 µMHepaRG (human hepatic cells)[8]
FenbendazoleLD50>10 g/kgRodents[7]
AlbendazoleAdverse EventsReports of hematological and hepatic toxicityHuman (pharmacovigilance data)[10][11]

Comparative Therapeutic Index

The therapeutic index provides a quantitative measure of a drug's safety. It is generally calculated as:

TI = TD50 / ED50 or TI = LD50 / ED50

A higher TI indicates a safer drug. Based on the available data for some benzimidazole derivatives, a comparative overview can be assembled to guide future research on this compound.

CompoundEfficacy (ED50/IC50)Toxicity (TD50/LD50/IC50 on normal cells)Estimated Therapeutic IndexTarget/Indication
1-(6-(1H-benzo[d]imidazole-2-yl)-2-methylpyridin-3-yl) ethanone (BMPE)0.2 µM/mL (MCF-7)0.4 µM/mL (Wi-38)~2 (in vitro)Breast Cancer
N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide1.65 µM (17β-HSD10)>100 µM (HepaRG)>60 (in vitro)Alzheimer's Disease
FenbendazoleMicromolar range (cancer cells)>10 g/kg (rodents)High (in vivo)Cancer

This table illustrates that the therapeutic index can vary significantly among different benzimidazole derivatives and is highly dependent on the therapeutic indication and the specific molecular structure.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity and Efficacy Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells (e.g., cancer cell lines for efficacy, normal cell lines for cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow for Therapeutic Index Assessment

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment efficacy_assay Efficacy Assay (e.g., IC50 on cancer cells) cytotoxicity_assay Cytotoxicity Assay (e.g., IC50 on normal cells) invitro_TI Calculate In Vitro Therapeutic Index (Selectivity Index) efficacy_assay->invitro_TI cytotoxicity_assay->invitro_TI efficacy_study Efficacy Study (e.g., ED50 in animal model) toxicity_study Toxicity Study (e.g., LD50 or TD50 in animal model) invivo_TI Calculate In Vivo Therapeutic Index efficacy_study->invivo_TI toxicity_study->invivo_TI invitro_TI->efficacy_study decision Decision for Further Development invivo_TI->decision

Caption: Workflow for determining the therapeutic index of a compound.

Representative Signaling Pathway: Microtubule Disruption by Benzimidazoles

Many benzimidazole derivatives exert their anticancer effects by interfering with microtubule polymerization, a critical process for cell division.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Effects alpha_tubulin α-Tubulin dimer αβ-Tubulin Dimer alpha_tubulin->dimer beta_tubulin β-Tubulin beta_tubulin->dimer beta_tubulin->dimer Inhibits incorporation microtubule Microtubule dimer->microtubule Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->dimer Depolymerization benzimidazole Benzimidazole Derivative benzimidazole->beta_tubulin Binds to Colchicine Site apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of microtubule disruption by benzimidazole derivatives.

Conclusion

While a definitive therapeutic index for this compound cannot be calculated from the currently available literature, this comparative guide provides a framework for its assessment. The efficacy of related compounds, particularly in the nanomolar to low micromolar range, is promising. However, a thorough evaluation of its cytotoxicity on various normal cell lines and subsequent in vivo toxicity studies are essential to establish a reliable safety profile. The provided experimental protocols and visualizations serve as a resource for researchers to undertake these crucial next steps in the drug development process for this and other novel benzimidazole derivatives. Future studies should focus on direct comparative analyses of efficacy and toxicity to accurately determine the therapeutic window of this promising class of compounds.

References

Safety Operating Guide

Proper Disposal of 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. For researchers, scientists, and drug development professionals handling 2-Isopropyl-1H-benzo[d]imidazol-5-amine, a comprehensive understanding of proper disposal procedures is paramount. This guide provides essential, step-by-step instructions to ensure the safe management of this chemical waste.

Immediate Safety and Handling Considerations

Before initiating any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. In the event of a spill, the material should be swept up, placed in a suitable container for disposal, and the area cleaned thoroughly.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. The following steps outline the standard operating procedure for its disposal:

  • Waste Identification and Classification : Treat all waste containing this compound, including contaminated labware and spill cleanup materials, as hazardous chemical waste. This is a necessary precaution due to the potential toxicity and reactivity of heterocyclic amines.

  • Containerization :

    • Use a dedicated, leak-proof, and chemically compatible container for waste collection. Plastic containers are generally preferred for solid chemical waste.

    • The original container of the chemical, if empty and in good condition, can be used.

    • Never mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, or bases, to prevent violent reactions or the release of toxic gases.[1]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the primary hazards associated with the chemical (e.g., Toxic, Irritant).

    • Note the accumulation start date (the date the first piece of waste was placed in the container).

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][2]

    • The SAA should be a secure area, such as a designated benchtop or a chemical fume hood, away from general laboratory traffic.

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.

    • A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste may be stored in an SAA.[2]

  • Arranging for Disposal :

    • Once the waste container is full or has been in the SAA for a designated period (typically not exceeding one year for partially filled containers), arrange for its removal by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][3]

    • Follow your institution's specific procedures for requesting a waste pickup.

Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the following methods:

  • Drain Disposal : Never pour this chemical or its solutions down the sink.[2][4] Hazardous chemicals can interfere with wastewater treatment processes and contaminate water systems.

  • Evaporation : Do not allow the chemical to evaporate in a fume hood as a means of disposal.[4] This releases potentially harmful vapors into the atmosphere.

  • Regular Trash : This chemical and its empty containers should not be disposed of in the regular trash.[4] Empty containers that held hazardous waste must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative limits and timelines for hazardous waste accumulation as established by general laboratory safety guidelines.

ParameterGuidelineCitation
Maximum Hazardous Waste in SAA55 gallons[2]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kilogram (solid)[2]
Maximum Storage Time for a Full Container in SAA3 calendar days[1][2]
Maximum Storage Time for a Partially Full Container in SAAUp to 12 months from the accumulation start date, as long as the volume limits are not exceeded.[1][2]
Experimental Protocols for Decontamination

For decontaminating labware that has come into contact with this compound, a triple rinse procedure is recommended. The choice of solvent should be based on the solubility of the compound.

Triple Rinse Protocol:

  • Initial Rinse : Rinse the container or labware with a suitable solvent (e.g., methanol, ethanol, or acetone) capable of dissolving the chemical residue. Collect this first rinsate in the designated hazardous waste container for this compound.

  • Second Rinse : Repeat the rinse with fresh solvent and collect the rinsate in the same hazardous waste container.

  • Third Rinse : Perform a final rinse with fresh solvent and again, collect the rinsate.

  • Final Cleaning : After the triple rinse, the labware can typically be washed with soap and water. The empty and rinsed container should have its label defaced before being discarded as non-hazardous waste, in accordance with institutional policy.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_generation Waste Generation & Identification cluster_storage Storage cluster_disposal Disposal Pathway cluster_prohibited Prohibited Actions start Generation of this compound Waste identify Classify as Hazardous Waste start->identify prohibited DO NOT: - Pour Down Drain - Evaporate in Hood - Dispose in Regular Trash start->prohibited containerize Select a Compatible, Leak-Proof Container identify->containerize label_waste Label with 'Hazardous Waste', Chemical Name, Hazards, and Date containerize->label_waste store_saa Store in a Designated Satellite Accumulation Area (SAA) label_waste->store_saa segregate Segregate from Incompatible Materials store_saa->segregate secondary_containment Use Secondary Containment segregate->secondary_containment monitor_volume Monitor Waste Volume and Accumulation Time secondary_containment->monitor_volume is_full Container Full or Time Limit Reached? monitor_volume->is_full is_full->monitor_volume No request_pickup Request Pickup from EH&S or Licensed Contractor is_full->request_pickup Yes final_disposal Proper Off-Site Disposal request_pickup->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Isopropyl-1H-benzo[d]imidazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Isopropyl-1H-benzo[d]imidazol-5-amine

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety information for the closely related compound, 2-Isopropyl-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride, and general safety protocols for handling aromatic amines. Researchers must consult the specific SDS for any chemical prior to handling and use this guide as a supplementary resource.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Potential Hazards

Based on available data for similar compounds, this compound is presumed to present the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes severe skin burns.

  • Serious Eye Damage/Irritation: Causes serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure.[1][2] The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Eye and Face Protection Safety glasses and face shieldWear safety glasses with side shields. A face shield should be used in conjunction with safety glasses, especially when there is a risk of splashing.[3]
Skin and Body Protection Laboratory coat and protective clothingA flame-resistant lab coat should be worn and buttoned. For larger quantities or increased risk of splash, chemical-resistant coveralls or an apron may be necessary.[4]
Respiratory Protection RespiratorUse in a well-ventilated area or under a chemical fume hood.[5] If engineering controls are not sufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and regulatory compliance.

I. Operational Plan: Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Ensure a calibrated and certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[5]

    • Designate a specific area for handling this compound.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling the Compound:

    • Don the appropriate PPE as outlined in the table above.

    • Perform all manipulations of the solid or solutions within the chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Use spark-proof tools and equipment if the compound is flammable or handled in a flammable solvent.[6]

    • Keep containers tightly closed when not in use.[7]

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

    • Do not eat, drink, or smoke in the laboratory.

    • Remove contaminated clothing immediately and wash before reuse.[5]

II. Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

III. Disposal Plan
  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: The label should clearly state "Hazardous Waste" and list the chemical name and associated hazards.

  • Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste management program. Do not dispose of it down the drain or in the regular trash.[5]

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.